Product packaging for 3-Chloro-2-methylthiophene(Cat. No.:CAS No. 17249-83-1)

3-Chloro-2-methylthiophene

Cat. No.: B094582
CAS No.: 17249-83-1
M. Wt: 132.61 g/mol
InChI Key: NUFSHDCNQRBKRK-UHFFFAOYSA-N
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Description

Significance of Halogenated Thiophene (B33073) Heterocycles in Modern Organic Chemistry

Halogenated thiophene heterocycles are a class of organic compounds that have garnered significant attention in modern organic chemistry. Thiophene, a five-membered aromatic ring containing a sulfur atom, serves as a fundamental building block in many pharmaceuticals and agrochemicals. uou.ac.inwikipedia.org The introduction of halogen atoms onto the thiophene ring dramatically alters its electronic properties and reactivity, making these derivatives highly versatile in various chemical transformations. nih.gov This functionalization allows for a wide range of applications, from the synthesis of complex bioactive molecules to the development of advanced materials. nih.govnih.gov

The presence of a halogen, such as chlorine, on the thiophene ring provides a reactive site for various cross-coupling reactions, which are fundamental to the construction of complex molecular architectures. Furthermore, the position of the halogen and other substituents on the thiophene core can be precisely controlled, allowing chemists to fine-tune the steric and electronic properties of the molecule. This level of control is crucial in the design of new drugs and materials with specific functions. The stability of the thiophene ring, combined with the reactivity of the carbon-halogen bond, makes halogenated thiophenes indispensable intermediates in organic synthesis.

Overview of 3-Chloro-2-methylthiophene as a Key Synthetic Intermediate and Scaffold

Among the various halogenated thiophenes, this compound stands out as a particularly valuable synthetic intermediate. Its structure, featuring a chlorine atom at the 3-position and a methyl group at the 2-position of the thiophene ring, offers a unique combination of reactivity and stability. This specific arrangement of substituents influences the molecule's electronic distribution and provides distinct sites for further chemical modification.

This compound serves as a crucial building block in the synthesis of a wide array of more complex molecules. It is frequently employed in the creation of pharmaceuticals, agrochemicals, and materials for the electronics industry. chemimpex.combldpharm.com Its utility as a synthetic scaffold stems from the ability of the chloro and methyl groups to direct subsequent reactions to specific positions on the thiophene ring, enabling the construction of highly substituted and functionally diverse compounds.

Historical Context and Evolution of Research on Chloro-methylthiophenes

The study of thiophene and its derivatives dates back to the late 19th century with the work of Viktor Meyer. The initial discovery of thiophene as an impurity in benzene (B151609) opened the door to a new field of heterocyclic chemistry. In the early 20th century, research began to focus on the functionalization of the thiophene ring, including the introduction of halogen and methyl groups.

The development of new synthetic methodologies throughout the 20th and into the 21st century has greatly advanced the study of chloro-methylthiophenes. Early methods for the synthesis of these compounds were often low-yielding and lacked regioselectivity. However, the advent of modern synthetic techniques, such as directed ortho-metalation and various cross-coupling reactions, has allowed for the precise and efficient synthesis of specific isomers of chloro-methylthiophene, including this compound. This has, in turn, accelerated research into their applications in various scientific and industrial fields.

Current Research Trends and Future Prospects for this compound

Current research on this compound is focused on several key areas. In medicinal chemistry, it is being investigated as a scaffold for the development of new therapeutic agents, including anti-inflammatory and antimicrobial drugs. chemimpex.com The unique electronic and steric properties of the this compound moiety can lead to enhanced biological activity and selectivity for specific molecular targets. cymitquimica.com

In materials science, this compound is being explored as a monomer for the synthesis of conducting polymers. chemimpex.com These materials have potential applications in a variety of electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.gov The incorporation of the this compound unit into polymer chains can influence the material's electronic properties, solubility, and processability.

The future prospects for this compound are promising. As our understanding of its chemical reactivity and physical properties grows, so too will its applications in various fields. The development of more efficient and sustainable synthetic routes to this compound will further enhance its utility. Continued research is expected to uncover new and innovative uses for this versatile building block in areas ranging from drug discovery to advanced materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5ClS B094582 3-Chloro-2-methylthiophene CAS No. 17249-83-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClS/c1-4-5(6)2-3-7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFSHDCNQRBKRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CS1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50600337
Record name 3-Chloro-2-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17249-83-1
Record name 3-Chloro-2-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Chloro 2 Methylthiophene and Its Derivatives

Established Synthetic Routes to 3-Chloro-2-methylthiophene

Traditional synthetic approaches to this compound rely on the functionalization of pre-existing thiophene (B33073) rings. These methods, while foundational, often face challenges related to regioselectivity.

Functionalization of Substituted Thiophene Rings via Halogenation

Direct electrophilic halogenation of 2-methylthiophene (B1210033) is a straightforward approach, but it often yields a mixture of products. The methyl group is an activating, ortho-para directing group. In the context of the thiophene ring, the C5 position is electronically favored for electrophilic attack, followed by the C3 position. Consequently, direct chlorination of 2-methylthiophene typically yields the 5-chloro isomer as the major product.

To achieve chlorination at the C3 position, specific reagents and conditions are required to overcome the inherent reactivity of the C5 position. One method involves the use of sulfuryl chloride (SO2Cl2), a common chlorinating agent for thiophenes. However, controlling the reaction to favor the 3-chloro isomer over the 5-chloro and dichlorinated products can be challenging and often results in modest yields of the desired compound.

A summary of typical outcomes in the halogenation of 2-substituted thiophenes is presented below.

Table 1: Regioselectivity in Electrophilic Halogenation of 2-Alkylthiophenes

Reagent Typical Major Product Typical Minor Product(s)
N-Bromosuccinimide (NBS) 5-Bromo-2-alkylthiophene 3,5-Dibromo-2-alkylthiophene
Sulfuryl Chloride (SO2Cl2) 5-Chloro-2-alkylthiophene 3-Chloro-2-alkylthiophene, Dichloro-derivatives

Directed Metalation Approaches in Thiophene Synthesis

Directed ortho-metalation (DoM) offers a powerful strategy for achieving regiocontrol that is not possible with electrophilic substitution. wikipedia.org This method utilizes a directing metalation group (DMG) that complexes with an organolithium reagent, such as n-butyllithium, to facilitate deprotonation at the adjacent (ortho) position. wikipedia.orgorganic-chemistry.org

For the synthesis of this compound, a plausible DoM strategy would involve a thiophene precursor with a potent DMG at the C2 position. This DMG would direct lithiation to the C3 position. The resulting aryllithium intermediate can then be treated with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS) or hexachloroethane, to install the chlorine atom at the C3 position. The final step would involve the conversion of the DMG into a methyl group.

Plausible Synthetic Route via Directed ortho-Metalation:

Protection/DMG Installation: Start with a suitable thiophene, for example, thiophene-2-carboxylic acid. Convert the carboxylic acid to a strong DMG, such as a N,N-diethylamide (-CONEt2).

Directed Lithiation: Treat the 2-substituted thiophene with an alkyllithium base (e.g., s-BuLi in the presence of TMEDA) at low temperature (-78 °C) to selectively deprotonate the C3 position. baranlab.org

Chlorination: Quench the C3-lithiated intermediate with an electrophilic chlorine source to yield 3-chloro-2-(N,N-diethylcarbamoyl)thiophene.

DMG Conversion: Convert the amide group at the C2 position to a methyl group through reduction or other functional group manipulations.

This multi-step approach, while longer than direct halogenation, provides excellent control over the regiochemical outcome. organic-chemistry.org

Hydrolysis of Halo-Thiophene Precursors and Related Transformations

While direct hydrolysis of a halo-thiophene is not a viable route to introduce a different halogen, related transformations involving diazonium salt intermediates provide a classic and effective method. The Sandmeyer reaction, for instance, allows for the conversion of an aromatic amino group into a halide via its diazonium salt. wikipedia.orglscollege.ac.in

This approach can be adapted for the synthesis of this compound, provided that 3-amino-2-methylthiophene is accessible. The synthesis would proceed as follows:

Diazotization: The starting material, 3-amino-2-methylthiophene, is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form the corresponding diazonium salt. jk-sci.com

Sandmeyer Reaction: The diazonium salt solution is then added to a solution of copper(I) chloride (CuCl). lscollege.ac.innih.gov This catalyzes the decomposition of the diazonium salt, releasing nitrogen gas and forming the desired this compound. jk-sci.com

This method is particularly valuable as it offers a distinct regiochemical pathway compared to electrophilic substitution or directed metalation, hinging on the synthesis of the requisite amino-thiophene precursor. wikipedia.org

Novel and Evolving Synthetic Strategies

Modern synthetic chemistry seeks to improve upon established methods by enhancing efficiency, reducing reaction times, and employing more environmentally benign conditions. Microwave-assisted synthesis and organometallic catalysis represent two key areas of advancement in the functionalization of thiophenes.

Microwave-Assisted Synthetic Protocols for Thiophene Derivatives

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat reactions, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. nih.govorganic-chemistry.orgrsc.org The technique has been successfully applied to a variety of reactions for synthesizing thiophene derivatives, including condensations and cross-coupling reactions. organic-chemistry.orgresearchgate.net

For example, the Paal-Knorr synthesis of substituted thiophenes from 1,4-dicarbonyl compounds and a sulfur source can be significantly accelerated using microwave irradiation. organic-chemistry.org Similarly, multicomponent reactions to build the thiophene ring, such as the Gewald reaction, have been adapted to microwave conditions, often under solvent-free protocols, leading to high yields of polysubstituted thiophenes in minutes. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Thiophene Synthesis

Reaction Type Conventional Conditions Microwave Conditions Yield Improvement Reference
Paal-Knorr Thiophene Synthesis Reflux in Toluene, 12-24 h 150 °C, 10-20 min Often significant organic-chemistry.org
Gewald Aminothiophene Synthesis Reflux in Ethanol, 2-6 h Solvent-free, 5-15 min Generally higher yields researchgate.net

While a specific microwave-assisted protocol for this compound is not prominently documented, these examples demonstrate the potential of MAOS to significantly streamline its synthesis, likely through the rapid, high-yield construction of a suitably substituted thiophene precursor.

Organometallic Catalysis in Thiophene Functionalization (e.g., Copper-Mediated Ullmann-Type Coupling)

Organometallic catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. The Ullmann reaction, traditionally a copper-promoted coupling of two aryl halides, has evolved into a versatile catalytic method for a range of transformations. wikipedia.orgorganic-chemistry.org Modern Ullmann-type reactions, often employing ligands and milder conditions, can be used to functionalize halo-thiophenes like this compound. nih.govnih.gov

An Ullmann condensation can be used to couple this compound with various nucleophiles. For instance, reacting it with an alcohol in the presence of a copper catalyst and a suitable base can form a C-O bond, yielding a 3-alkoxy-2-methylthiophene derivative. Similarly, coupling with amines or thiols can produce C-N or C-S bonds, respectively. These reactions significantly expand the synthetic utility of this compound as an intermediate.

Table 3: Examples of Ullmann-Type Coupling Reactions with Aryl Halides

Aryl Halide Nucleophile Catalyst/Ligand Product Type
Aryl Iodide Phenol CuI / Phenanthroline Diaryl Ether
Aryl Bromide Amine CuI / L-Proline Aryl Amine
Aryl Chloride Thiol CuI / Bipyridine Aryl Thioether

This catalytic approach allows for the derivatization of the target compound under conditions that are often milder than traditional nucleophilic aromatic substitution, tolerating a wider range of functional groups and enabling the synthesis of complex molecules. organic-chemistry.orgnih.gov

Chloromethylation Reactions of Thiophene Derivatives

Chloromethylation is a significant functionalization reaction for aromatic and heteroaromatic rings, introducing a chloromethyl group (-CH₂Cl) that serves as a versatile intermediate for further chemical transformations. thieme-connect.de This group can be readily converted into other functionalities such as hydroxymethyl, formyl, cyanomethyl, or aminomethyl groups, making it a valuable step in multi-step syntheses. thieme-connect.de

The reaction, often referred to as the Blanc chloromethylation, typically involves treating the aromatic compound with formaldehyde (B43269) (or its polymer, paraformaldehyde) and hydrogen chloride in the presence of a catalyst. thieme-connect.de Common catalysts include Lewis acids like zinc(II) chloride and tin(IV) chloride, or protic acids such as sulfuric acid and phosphoric acid. thieme-connect.de The reactivity of the thiophene ring is influenced by its substituents; electron-donating groups facilitate the reaction, while electron-withdrawing groups hinder it. thieme-connect.de

A notable application of this methodology is the chloromethylation of substituted thiophenes. For instance, the chloromethylation of 2-chloro-3-methylthiophene (B80250) has been successfully carried out to produce 2-chloro-3-methyl-5-chloromethylthiophene. In a specific example of this reaction, 2-chloro-3-methylthiophene was reacted with formaldehyde and concentrated hydrochloric acid at 30°C for 6 hours, utilizing 1-hexyl-3-methylimidazolium (B1224943) bromide, an ionic liquid, as a catalyst. google.com This process resulted in a high conversion rate of the starting material (96.3%) and a substantial yield of the desired product (85.9%). google.com The use of ionic liquids as catalysts represents a more modern, "green" approach, often leading to higher efficiency and easier product separation. google.com

The general conditions for chloromethylating thiophene derivatives can be summarized as follows:

ParameterConditionsSource
Substrate Thiophene Derivative (e.g., 2-chloro-3-methylthiophene) google.com
Reagents Formaldehyde (or Paraformaldehyde), Concentrated HCl thieme-connect.degoogle.com
Catalyst Ionic Liquid (e.g., 1-hexyl-3-methylimidazolium bromide) or Lewis/Protic Acid thieme-connect.degoogle.com
Temperature 30°C - 60°C thieme-connect.degoogle.com
Reaction Time 5 - 8 hours google.comorgsyn.org
Yield 85.9% (for 2-chloro-3-methyl-5-chloromethylthiophene) google.com

It is important to note that the reaction can sometimes yield byproducts like diarylmethanes, particularly with highly reactive substrates. thieme-connect.de The choice of catalyst and reaction conditions is critical to maximize the yield of the desired chloromethylated product.

Photochemical Synthesis Routes to Thiophene Analogues

Photochemical methods offer unique pathways for the synthesis of complex organic molecules, including thiophene analogues. These reactions utilize light energy to promote transformations that may be difficult to achieve through traditional thermal methods.

One prominent photochemical route for synthesizing thiophene-containing polycyclic aromatic compounds is the oxidative photocyclization of styrylthiophenes. acs.org This reaction is a key step in the synthesis of thiahelicenes, which are helically chiral molecules with potential applications in materials science and electronics. acs.orgresearchgate.net The process generally involves the Z/E isomerization of a styrylthiophene precursor, followed by an electrocyclic reaction initiated by light to form a dihydronaphthothiophene intermediate. This intermediate is then oxidized to the final aromatic naphthothiophene product. acs.org The study of these pathways, combining experimental synthesis with theoretical calculations, allows for a deeper understanding of the electronic excited states involved and helps predict the reaction's regio- and stereochemical outcomes. acs.org

Another area of photochemical synthesis involves the reactions of thiophene-S-oxides. These compounds can be prepared by the oxidation of the corresponding thiophenes. mdpi.org Upon photoirradiation, thiophene-S-oxides can undergo various transformations, the nature of which is highly dependent on the substitution pattern of the thiophene ring. mdpi.org For example, some substituted thiophene-S-oxides have been shown to deoxygenate to yield the original thiophene, while others can lead to the formation of different by-products. mdpi.org This reactivity highlights the potential of using light to selectively modify the thiophene scaffold.

Visible-light photocatalysis has also emerged as a powerful tool for the synthesis of substituted benzothiophenes, which are structurally related to thiophenes. acs.org This approach uses a photocatalyst, such as eosin (B541160) Y, to initiate a radical annulation process under mild, ambient conditions. For example, the reaction of o-methylthio-arenediazonium salts with alkynes under green light irradiation can produce substituted benzothiophenes regioselectively. acs.org

Photochemical MethodPrecursor(s)Product TypeKey FeaturesSource
Oxidative Photocyclization 2- and 3-StyrylthiophenesThiahelicenes, NaphthothiophenesForms fused aromatic systems; involves Z/E isomerization and electrocyclization. acs.org
Photoirradiation of S-Oxides Substituted Thiophene-S-OxidesThiophenes, Furans, etc.Reactivity is highly dependent on the substitution pattern; can involve deoxygenation. mdpi.org
Visible-Light Photocatalysis o-methylthio-arenediazonium salts, AlkynesSubstituted BenzothiophenesUses a photocatalyst (e.g., eosin Y); proceeds via a radical annulation process under mild conditions. acs.org

These photochemical routes demonstrate the versatility of light-induced reactions in creating diverse and complex thiophene analogues that are valuable in various scientific fields.

Synthesis of Key this compound Analogues and Structurally Related Scaffolds

The synthesis of analogues and structurally related scaffolds of this compound is essential for exploring structure-activity relationships in medicinal chemistry and for developing novel materials. A variety of synthetic strategies are employed to create these diverse molecules.

One common approach involves the functionalization of a pre-existing thiophene core. For example, halogenated 2-thiophenecarboxylic acid derivatives, which are valuable building blocks, can be prepared from starting materials like 3-methylthiophene (B123197). beilstein-journals.org A one-pot bromination/debromination procedure can yield 2,4-dibromo-3-methylthiophene. Subsequently, a carboxylic acid group can be introduced at the 2-position via Grignard metallation followed by carbonation with CO₂, or through a palladium-catalyzed carbonylation reaction. beilstein-journals.org

Cross-coupling reactions are also powerful tools for synthesizing thiophene-based structures. The Suzuki and Stille reactions are widely used to form carbon-carbon bonds between thiophene units or to attach other aromatic systems. nih.gov For instance, thiophene trimers can be synthesized by coupling 2,5-dibromothiophene (B18171) with thiophene boronic acids (Suzuki) or organotin thiophene derivatives (Stille). nih.gov These methods are compatible with a wide range of functional groups, allowing for the creation of complex, functionalized oligothiophenes. nih.gov

The construction of entirely new scaffolds that incorporate the thiophene motif is another important strategy. Thiophene carboxamides, for example, can be synthesized by reacting a thiophene carboxylic acid with an appropriate amine. The synthesis of 5-bromothiophene-2-carbonyl chloride from 5-bromothiophene-2-carboxylic acid using thionyl chloride, followed by reaction with an amine like 4-aminoantipyrine, yields a novel thiophene carboxamide scaffold. mdpi.com

Furthermore, complex, sp³-rich scaffolds that are distantly related to natural product frameworks can be synthesized. These approaches often involve multi-step sequences that may include cycloaddition reactions to build complex bridged intermediates, which are then transformed through ring-cleavage, ring-expansion, or annulation reactions to generate diverse molecular scaffolds. nih.gov

The table below summarizes some of the synthetic routes to thiophene analogues and related scaffolds.

Synthetic StrategyStarting Material(s)Key Reagents/CatalystsResulting Scaffold/AnalogueSource
Halogenation & Carbonylation 3-MethylthiopheneNBS/DBU, Mg/CO₂ or Pd catalyst/COHalogenated 3-methyl-2-thiophenecarboxylic acids beilstein-journals.org
Suzuki Coupling 2,5-Dibromothiophene, Thiophene boronic acidPalladium catalyst, BaseThiophene Trimers nih.gov
Amide Coupling 5-Bromothiophene-2-carboxylic acid, AmineThionyl chloride or DCC/DMAPThiophene Carboxamides mdpi.com
Diazotization & Substitution 3-Chloro-2-methylanilineDiazotizing agent, Methanethiol metal salt3-Chloro-2-methyl thiobenzoxide google.com

These varied synthetic methodologies provide access to a wide array of thiophene-containing molecules, enabling the exploration of their properties and potential applications.

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 2 Methylthiophene

Oxidative Processes and Catalytic Reactivity

The thiophene (B33073) ring is susceptible to oxidation, which can lead to a variety of products, including hydroxylated derivatives or complete ring destruction. The course of the oxidation is highly dependent on the oxidant and the catalyst employed.

Copper-catalyzed reactions are a cornerstone of modern organic synthesis for forming carbon-heteroatom bonds. The hydroxylation of aryl halides, including chlorinated thiophenes, can be achieved using copper catalysts. While multiple mechanisms have been proposed, there is a general consensus that copper(I) is the active catalytic species. researchgate.net One prominent mechanistic pathway involves the oxidative addition of the aryl halide to a Cu(I) complex, forming a Cu(III) intermediate, from which the hydroxylated product is released via reductive elimination. beilstein-journals.org

Studies on the oxidation of methylthiophenes using Fenton-like reagents (hydrogen peroxide combined with metal salts) have shown that copper-containing systems can effectively produce hydroxylated ring products. shu.ac.uk These reactions likely proceed through the formation of highly reactive hydroxyl radicals, which then attack the thiophene ring. The use of a Cu₂O/4,7-dihydroxy-1,10-phenanthroline system has also been established for the efficient hydroxylation of various aryl bromides and electron-deficient aryl chlorides. rsc.org

While 3-chloro-2-methylthiophene is a substrate in many catalytic reactions, there is limited information available describing its role as a catalyst or co-catalyst in oxidative processes. Research in this area has predominantly focused on the transformation of thiophene derivatives. For instance, various transition metal catalysts, including those based on palladium, vanadium, iron, and molybdenum, have been employed for the oxidative coupling or carboxylation of thiophenes. semanticscholar.orgacs.org In some palladium-catalyzed aerobic oxidations of bromothiophenes, a copper(II) acetate (B1210297) co-catalyst was found to be beneficial, but the thiophene derivative remained the substrate. acs.org

Photochemical Transformations and Photoisomerization Studies

Photochemistry offers a distinct avenue for the transformation of thiophene-containing molecules. Irradiation with light can induce specific, often reversible, changes in molecular structure.

This compound serves as a key building block for a class of photochromic compounds known as diarylethenes. scispace.com Specifically, molecules like 1,2-bis(5-chloro-2-methyl-3-thienyl)cyclopentene exhibit reversible photoisomerization. scispace.comcore.ac.uk Upon irradiation with ultraviolet (UV) light, the molecule undergoes a conrotatory 6π-electrocyclization, transforming from a colorless, open-ring isomer to a colored, closed-ring isomer. acs.orgnih.gov This process is typically reversible; irradiation with visible light cleaves the newly formed carbon-carbon bond, regenerating the open-ring form. nih.gov This switching behavior is accompanied by distinct changes in the UV-visible absorption spectrum. acs.org The thermal stability of both isomers makes these systems promising candidates for applications in molecular switches and optical data storage. scispace.com

Furthermore, the potential for the photoisomerization of 2-methylthiophene (B1210033) to 3-methylthiophene (B123197) has been demonstrated, indicating that light can induce rearrangements of substituents around the thiophene ring itself. nasa.gov

Table 3: Photochemical Properties of Diarylethenes based on this compound

Isomer Stimulus Transformation Key Feature
Open-ring UV light (e.g., 365 nm) Ring-closing (Electrocyclization) Colorless to colored acs.orgnih.gov

Photochromic Properties and Synthesis of Fulgide Derivatives Incorporating Chloro-methylthiophene Moieties

Fulgides are a class of photochromic compounds that undergo reversible color changes upon exposure to light. The incorporation of heterocyclic moieties, such as chloro-methylthiophene, into the fulgide structure can significantly influence their photochromic properties.

A notable example is the synthesis of (E)-2-[1-(5-chloro-2-methylthiophen-3-yl)ethylidene]-3-isopropylidene succinic anhydride. sioc-journal.cnsioc-journal.cn This novel fulgide was synthesized starting from 2-methylthiophene and diethyl succinate (B1194679) through a multi-step process involving chlorination, acetylation, and Stobbe condensations. sioc-journal.cnsioc-journal.cn The resulting pale yellow compound exhibits photochromism, undergoing a reversible photochemical conrotatory electrocyclic reaction to yield a deep red, thermally stable cyclized form. researchgate.net This transformation is characteristic of fulgides, where UV irradiation induces ring-closure to a colored dihydrobenzofuran-type structure. kau.edu.sa

The photochromic behavior of these thiophene-based fulgides is sensitive to the substituents on the thiophene ring. For instance, the substitution of a sulfur atom for an oxygen in the heterocyclic ring generally causes a significant bathochromic (red) shift in the absorption wavelength of the colored, cyclized form. kau.edu.sa Studies on various heterocyclic fulgides have shown that their thermal stability and photochemical fatigue resistance are crucial for practical applications. While indolyl, oxazolyl, and thiazolyl derivatives have demonstrated very low thermal degradation, thienyl derivatives are also of significant interest. researchgate.net The primary photochemical event is a molecular photobridging process that creates the colored species, and the stability of this form can be influenced by the molecular structure. researchgate.net

In some cases, structural factors can lead to alternative photochemical pathways. For example, 2-benzo[b]thienyl fulgides with bulky diphenylmethylene substituents, instead of forming the typical colored ring-closed structures, have been observed to rearrange into colorless 4,4a-dihydronaphtho[2,3-c]furan-1,3-diones via a 1,5-hydrogen shift. urfu.ru

Table 1: Synthesis and Photochromic Properties of a 5-Chloro-2-methylthiophene-based Fulgide

PropertyDescriptionReference
Compound Name (E)-2-[1-(5-chloro-2-methylthiophen-3-yl)ethylidene]-3-isopropylidene succinic anhydride sioc-journal.cnsioc-journal.cn
Starting Materials 2-Methylthiophene, Diethyl succinate sioc-journal.cnsioc-journal.cn
Key Synthesis Steps Chlorination, Acetylation, Stobbe Condensation sioc-journal.cnsioc-journal.cn
Appearance (Open Form) Pale Yellow researchgate.net
Photochemical Reaction Reversible conrotatory electrocyclization researchgate.net
Appearance (Closed Form) Deep Red researchgate.net

Radiation-Driven Rearrangements and Destruction of Methyl-Substituted Thiophenes

The stability of thiophene and its derivatives under irradiation is a critical aspect, particularly in fields like astrochemistry where molecules on planetary surfaces are exposed to cosmic rays. Studies on the radiolytic destruction of methyl-substituted thiophenes provide insight into their long-term stability and potential transformation pathways.

Research has quantified the destruction of 2-methylthiophene and 3-methylthiophene ices at low temperatures (20 K and 125 K) when exposed to radiation. nasa.govnasa.gov The destruction process is typically modeled using a pseudo-first-order rate constant. nasa.gov It was found that the destruction rate constants and, consequently, the radiolytic half-lives, are strongly dependent on both temperature and the presence of a surrounding matrix, such as water ice. nasa.govnasa.gov

Upon irradiation of crystalline 2-methylthiophene and 3-methylthiophene at 125 K, infrared spectroscopy reveals changes in their spectral features. While most features decrease in intensity due to the destruction of the parent molecule, new features can appear, indicating the formation of rearrangement products or isomers. nasa.gov For instance, the irradiation of 3-methylthiophene at 125 K produces spectral features that correspond to those of 2-methylthiophene, suggesting a radiation-induced isomerization. nasa.gov Similarly, irradiating 2-methylthiophene can lead to the formation of 3-methylthiophene. nasa.gov These rearrangements highlight the dynamic nature of these molecules under energetic processing.

Table 2: Radiation Effects on Methylthiophenes

CompoundConditionObservationReference
2-MethylthiopheneIrradiated ice at 125 KDestruction and formation of 3-methylthiophene nasa.gov
3-MethylthiopheneIrradiated ice at 125 KDestruction and formation of 2-methylthiophene nasa.gov
Thiophene DerivativesSingle-component ices and in water-ice matrixDestruction rate depends on temperature and water ice presence nasa.govnasa.gov

Photochemical Cyclization Reactions of Thiophene Precursors

Photochemical cyclization represents a powerful synthetic strategy for constructing complex polycyclic systems from relatively simple precursors. Thiophene derivatives are valuable substrates in such reactions, leading to the formation of fused heterocyclic structures.

A key example involves the intramolecular cyclization of 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes upon irradiation with UV light (254 nm). researchgate.net This reaction proceeds in high yield to form 4H-thieno[3,2-c]chromene-2-carbaldehydes. researchgate.net The mechanism is believed to involve the formation of intermediate radical species. This photochemical approach has been shown to be a more rational and efficient alternative to Pd-catalyzed intramolecular arylation for synthesizing these specific thieno-fused systems. researchgate.net

The resulting 4H-thieno[3,2-c]chromene derivatives exhibit interesting photophysical properties, including moderate to high fluorescence quantum yields (ranging from 0.15 to 0.87). researchgate.net These properties make them potentially useful as covert marking pigments, which are colorless in daylight but become colored under UV irradiation. researchgate.net While this specific example starts with a 4-substituted thiophene, the principle of photochemical cyclization is a fundamental reactive pathway for appropriately substituted thiophenes, including isomers derived from this compound. The core concept relies on creating a precursor where a photoreactive group is tethered to the thiophene ring, enabling light-induced ring closure. researchgate.netnih.gov

Metalation and Boronation Reactions for Further Functionalization

To enhance the synthetic utility of this compound, metalation and boronation reactions are employed to introduce functionalities at specific positions on the thiophene ring. These reactions are crucial for subsequent cross-coupling reactions, allowing for the construction of more complex molecules.

Iridium-catalyzed C–H borylation is a particularly effective method for functionalizing thiophenes. nih.gov For 3-substituted thiophenes, there are two possible C-H bonds adjacent to the sulfur atom (at the C2 and C5 positions) that can undergo borylation. In the absence of strong electronic effects, borylation is generally favored at the less sterically hindered 5-position. nih.gov This regioselectivity provides a reliable method for introducing a boronate ester group, a versatile handle for Suzuki-Miyaura cross-coupling. nih.govmdpi.com

Another approach involves the generation of highly reactive borenium cations. For instance, the addition of AlCl₃ to certain boron dichloride compounds generates borenium cations that are electrophilic enough to directly borylate activated heterocycles like 2-methylthiophene. acs.org Furthermore, zinc-catalyzed C-H borylation using 9-borabicyclo-[3.3.1]-nonane, (H-BBN)₂, has been successfully applied to 2-methylthiophene, demonstrating the feasibility of introducing different types of boron moieties. rsc.orgrsc.org These methods highlight the diverse strategies available for the selective functionalization of the thiophene core, enabling its use as a building block in medicinal chemistry and materials science. nih.govresearchgate.net

Reactions with Carbanions and Related Nucleophiles

The chlorine atom in this compound renders the C3 position susceptible to attack by nucleophiles, including carbanions. This reactivity is characteristic of electron-deficient aromatic and heteroaromatic systems. The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism or a vicarious nucleophilic substitution (VNS) pathway.

In VNS reactions, a carbanion attacks an electron-deficient aromatic ring at a position bearing a hydrogen atom, followed by the elimination of a leaving group from the carbanion itself. uni-muenchen.de For chloro-substituted nitroarenes, which serve as models for electron-deficient systems, reactions with sulfonyl-stabilized carbanions have been well-studied. uni-muenchen.de For example, 2-chloro-3-nitropyridine (B167233) reacts with the anion of chloromethyl phenyl sulfone, with the nucleophile attacking the ring. uni-muenchen.de

In the case of this compound, the chlorine atom can be displaced by a variety of nucleophiles. While direct studies with carbanions on this specific isomer are not detailed in the provided context, the principles of nucleophilic substitution on similar heterocyclic systems are applicable. For instance, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate readily undergoes substitution reactions with nucleophiles like dimethylamine (B145610) and sodium phenoxide, where the chlorine atom is displaced. rsc.org Similarly, the reaction of 2-bromomethyl-1,3-thiaselenole with nucleophiles proceeds through the formation of a reactive cyclic seleniranium cation intermediate, showcasing how heteroatoms can influence substitution pathways. mdpi.com Therefore, this compound is expected to react with strong carbanions and other nucleophiles, leading to the substitution of the chlorine atom and the formation of a new carbon-carbon or carbon-heteroatom bond at the C3 position.

Desulfurization Reactions of Thiophene Derivatives

Desulfurization, the removal of sulfur from organic compounds, is a critical process in the fuel industry and a useful transformation in organic synthesis. Thiophenic compounds, including methylthiophenes, are known for their resistance to traditional hydrodesulfurization methods.

Alternative methods have been explored for the desulfurization of thiophene and its derivatives. One approach involves the use of superoxide (B77818) ions (O₂•⁻) generated in ionic liquids. acs.org This system has been shown to effectively convert thiophene and 2-methylthiophene into H₂O, CO₂, and SO₃. acs.org The conversion efficiency is highly dependent on temperature; for 2-methylthiophene, the conversion in [BMPyrr][TFSI] ionic liquid increased from 20% at room temperature to 92% at 100°C. acs.org

Another method is oxidative desulfurization (ODS), where the sulfur atom is oxidized to a sulfone, which is more easily removed. Polymer-bound oxidovanadium(IV) and dioxidovanadium(V) complexes have been used as catalysts for the ODS of model fuel, including 2-methylthiophene, using H₂O₂ as the oxidant. nih.gov Studies on the extractive desulfurization of model gasoline have shown that the removal efficiency of thiophenic compounds can vary with their structure. The observed order of removal for some compounds was benzothiophene (B83047) > thiophene > 3-methylthiophene > 2-methylthiophene, indicating that the position of the methyl group influences the process. researchgate.net

Furthermore, research into the decomposition of thiophene compounds in supercritical water has shown that the presence of a methyl group can enhance the degree of desulfurization compared to unsubstituted thiophene. researchgate.net This is attributed to the electronic effects of the methyl group, which facilitates the breaking of the C-S bonds. researchgate.net

Computational and Theoretical Chemistry of 3 Chloro 2 Methylthiophene Systems

Quantum Chemical Calculations (DFT, Ab initio, MP2) for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic structure of 3-Chloro-2-methylthiophene. Methods such as Density Functional Theory (DFT), Ab initio, and Møller-Plesset perturbation theory (MP2) are employed to model its properties with considerable accuracy. bohrium.comsci-hub.se

DFT, particularly with hybrid functionals like B3LYP, is a widely used method for its balance of computational cost and accuracy in studying thiophene (B33073) derivatives. researchgate.netmdpi.comnih.gov These calculations are instrumental in determining optimized geometries, vibrational frequencies, and electronic properties. sci-hub.seresearchgate.net For instance, DFT calculations on related substituted thiophenes have been used to confirm optimized geometries as true energy minima through vibrational frequency analysis.

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, offer a high level of theory for electronic structure determination. Techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide very accurate results for systems like substituted thiophenes.

Geometry optimization is a crucial first step in computational analysis, seeking the lowest energy arrangement of atoms in a molecule. arxiv.orgaps.org For this compound, this process reveals the most stable three-dimensional structure. researchgate.net DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), are employed to find the optimized geometry. researchgate.netmdpi.com

Studies on similar thiophene derivatives demonstrate that the thiophene ring is typically planar. The orientation of the methyl and chloro substituents relative to this ring is a key aspect of the conformational analysis. Theoretical calculations for substituted thiophenes have been shown to be in good agreement with experimental data from X-ray diffraction studies. mdpi.com For example, in a study of 2-chloro-5-(3-chloro-4-fluorophenyl) thiophene, the difference between calculated and X-ray diffraction bond lengths was found to be in the range of 0.003–0.035 Å. mdpi.com

Table 1: Selected Optimized and Experimental Bond Parameters for a Related Thiophene Derivative (2-Chloro-5-(3-chloro-4-fluorophenyl) thiophene)

ParameterCalculated (B3LYP/6-31G(d,p)) (Å)Experimental (X-ray) (Å)
C10-S11.7351.700

Data sourced from a study on substituted thiophenes. mdpi.com

The distribution of electrons within the this compound molecule is a key determinant of its chemical properties. Molecular Electrostatic Potential (MEP) surfaces are generated to visualize the charge distribution and identify reactive sites. researchgate.netresearchgate.net The MEP plot uses a color scale to indicate regions of varying electron density, where red signifies areas of high electron density (nucleophilic sites) and blue indicates regions of low electron density (electrophilic sites). researchgate.net

The reactivity of this compound can be predicted using several electronic parameters derived from quantum chemical calculations. researchgate.net Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone of this approach. mdpi.comtandfonline.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. mdpi.comresearchgate.net

For substituted thiophenes, the distribution of HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack. mdpi.com Global reactivity descriptors, such as chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω), are calculated from HOMO and LUMO energies to provide a quantitative measure of reactivity. researchgate.net A higher chemical potential suggests lower stability and greater reactivity. researchgate.net Chemical hardness measures the resistance to change in electron distribution, with a larger value indicating greater stability. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors for Substituted Thiophenes

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
2-chloro-5-(4-methoxyphenyl) thiophene-5.67-1.224.45
2-chloro-5-(4-chlorophenyl) thiophene-5.92-1.484.44
2-chloro-5-(3,5-dimethylphenyl) thiophene-5.81-1.224.59

Data adapted from a study on substituted thiophenes. mdpi.com

Thermochemical Studies and Relative Stability Analysis

Thermochemical studies, both experimental and computational, provide valuable data on the stability of this compound. The standard molar enthalpy of formation (ΔfH°m) is a key thermodynamic property that can be determined through combustion calorimetry. researchgate.net For instance, the experimental gas-phase enthalpy of formation for related compounds like 2-methylthiophene (B1210033) has been established. researchgate.netacs.org

Computational methods, such as G3 level ab initio calculations, can be used to calculate enthalpies of formation that are in good agreement with experimental results. umsl.edu These calculations often employ isodesmic reactions, where the number and types of bonds are conserved, to improve accuracy. The relative stability of isomers can be assessed by comparing their calculated ground-state energies. acs.org For example, theoretical studies on 2- and 3-methylthiophene (B123197) have shown that the product resulting from the activation of the unsubstituted C-S bond in 2-methylthiophene is thermodynamically favored. acs.org The effect of methylation on the enthalpy of formation in thiophene systems has been found to be a decrease of approximately -31.5 to -32.9 kJ·mol⁻¹. mdpi.com

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. scispace.com By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. acs.org This allows for the determination of activation barriers and the identification of the most favorable reaction pathways.

For example, DFT calculations have been used to study the selectivity of C-S bond activation in substituted thiophenes by transition metal complexes. acs.orgacs.org These studies model the ground-state structures of possible products and the transition state structures leading to their formation. acs.org In the case of 2-methylthiophene reacting with a rhodium complex, calculations showed that the activation of the unsubstituted C-S bond is thermodynamically favored. acs.org Similarly, computational studies have investigated the mechanism of isomerization reactions of methylthiophenes catalyzed by acidic zeolites, proceeding through intermediate carbocations. mdpi.com The mechanism of dimerization of 2-methylthiophene has also been explored, suggesting the formation of a methylene-bridged intermediate. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Drug-Likeness Predictions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. brieflands.comconicet.gov.arnih.gov While specific QSAR studies focusing solely on this compound are not prevalent, research on broader classes of thiophene derivatives provides a framework for how such an analysis would be conducted. benthamdirect.comipb.pt

In a typical QSAR study, various molecular descriptors are calculated for a set of thiophene derivatives with known biological activity. conicet.gov.ar These descriptors can be physicochemical (e.g., logP), electronic (e.g., Hammett constants, dipole moments), or topological (e.g., molecular connectivity indices). brieflands.combenthamdirect.com Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build a model that correlates these descriptors with the observed activity. brieflands.comconicet.gov.ar

For example, a QSAR study on thiophene derivatives as anti-HCV agents found that activity could be controlled by molecular connectivity, Hammett constants, and indicator variables. benthamdirect.com Another study on thiophene derivatives as Polo-Like Kinase 1 (PLK1) inhibitors used 3D descriptors to distinguish between high and low activity compounds. conicet.gov.ar The predictive power of a QSAR model is crucial and is assessed by its ability to accurately predict the activity of compounds not used in the model development. conicet.gov.ar Although no specific drug-likeness predictions for this compound are available, such predictions are a common component of modern computational drug discovery pipelines and would involve evaluating its properties against established criteria for oral bioavailability. tandfonline.combohrium.com

Investigation of Substitution Effects on Electronic Properties and Reactivity

The electronic characteristics and chemical reactivity of the this compound scaffold are profoundly influenced by the introduction of various substituent groups. Computational and theoretical chemistry provides a powerful lens through which to systematically investigate these substitution effects, offering detailed insights into how modifications at different positions on the thiophene ring alter the molecule's fundamental properties. By employing methods like Density Functional Theory (DFT), researchers can predict changes in molecular orbital energies, electron distribution, and transition state energies, thereby explaining and forecasting the behavior of substituted this compound systems.

The core principle behind these investigations is that substituents can be broadly categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). rsc.org These groups exert their influence through a combination of inductive effects (through the sigma-bond framework) and mesomeric or resonance effects (through the pi-system). researchgate.net The position of the substituent on the thiophene ring is also critical, as the electronic effects can vary significantly between different locations.

Detailed research findings indicate that the introduction of substituents leads to recognizable and often predictable changes in the electronic structure of thiophenes. beilstein-journals.org For instance, the choice of substituent can modulate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn alters the HOMO-LUMO energy gap—a critical parameter for determining a molecule's electronic and optical properties. rsc.orgaip.org

Electron-donating groups, such as methyl (-CH₃) or amino (-NH₂), generally increase the energy of the HOMO, making the molecule more susceptible to oxidation. aip.org Conversely, electron-withdrawing groups, like nitro (-NO₂) or cyano (-CN), tend to stabilize or lower the energy of the LUMO, making the molecule a better electron acceptor. researchgate.netaip.org A nitro group, for example, can cause a significant lowering of the HOMO-LUMO gap due to its strong negative mesomeric effect. beilstein-journals.org Similarly, theoretical studies on cyano-substituted thiophenes show that a CN group in the alpha position (adjacent to the sulfur atom) causes a notable bathochromic shift (a shift to longer wavelengths) in the absorption maximum, an effect that is much less pronounced when the group is in the beta position. nih.gov

These electronic perturbations directly impact the reactivity of the thiophene ring. For example, in reactions involving electrophilic attack, the presence of an EDG would activate the ring, while an EWG would deactivate it. The selectivity of certain reactions, such as the oxidative addition of C–S bonds to a metal center, has been shown to be influenced by the electronic and steric properties of the substituents on the thiophene ring. acs.org Computational studies have successfully rationalized experimentally observed product ratios in such reactions by calculating the transition state energies for the activation of different C-S bonds, demonstrating that both kinetic and thermodynamic factors are at play. acs.org

The following tables summarize the calculated effects of different substituents on the electronic properties of thiophene systems, based on findings from various computational studies.

Table 1: Effect of Substituents on Frontier Molecular Orbital Energies of Thiophene Derivatives

This table illustrates how different electron-donating and electron-withdrawing groups alter the HOMO and LUMO energy levels of thiophene oligomers. The data indicates that electron-donating groups like -NH₂ tend to raise the HOMO energy, while electron-withdrawing groups like -NO₂ significantly lower the LUMO energy.

SubstituentHOMO Energy TrendLUMO Energy TrendHOMO-LUMO Gap TrendSource
-H (Reference)BaselineBaselineBaseline aip.org
-NH₂ (Donating)Increases (becomes more positive)IncreasesDecreases aip.org
-COOH (Withdrawing)Decreases (becomes more negative)DecreasesDecreases aip.org
-NO₂ (Withdrawing)Decreases (becomes more negative)Decreases significantlyDecreases aip.org

Data is based on trends reported for substituted thiophene oligomers.

Table 2: Calculated HOMO-LUMO Gap Changes in Substituted Thiophene Monomers and Dimers

This table shows the calculated impact of various substituents on the HOMO-LUMO gap. The nitro group demonstrates the most substantial effect, significantly reducing the energy gap in both the monomer and the dimer.

MoleculeSubstituentHOMO-LUMO Gap Change (relative to unsubstituted)Source
Thiophene Monomer-NO₂Lowered by ~1.3 eV beilstein-journals.org
Thiophene Dimer-CH₃No significant change beilstein-journals.org
Thiophene Dimer-NO₂Lowered by ~0.7 eV beilstein-journals.org
Thiophene DimerPhenylLowered significantly beilstein-journals.org

These computational findings are crucial for the rational design of novel this compound derivatives with tailored electronic properties and specific reactivity profiles for applications in materials science, medicinal chemistry, and organic electronics. cresset-group.commdpi.com By understanding the systematic effects of various substituents, researchers can fine-tune molecular structures to achieve desired outcomes, such as enhanced conductivity in polymers or specific biological activity in drug candidates. beilstein-journals.orgcresset-group.com

Diverse Applications of 3 Chloro 2 Methylthiophene and Its Derivatives in Advanced Research

Medicinal Chemistry and Drug Discovery Platforms

The thiophene (B33073) ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities. benthamdirect.comnih.gov Its derivatives have been extensively explored in drug design and development, leading to a wide array of therapeutic agents. benthamdirect.comnih.gov The value of the thiophene nucleus is underscored by its presence in numerous FDA-approved drugs, ranking it among the most significant pharmacophores in modern medicine. nih.govrsc.org The structural attributes of thiophene, a five-membered ring containing a sulfur atom, allow for diverse substitutions, enabling the fine-tuning of physicochemical properties to enhance drug-receptor interactions and metabolic profiles. nih.gov This adaptability has made thiophene derivatives a focal point of research in the quest for novel treatments for a multitude of diseases.

Antimicrobial Agents (Antibacterial, Antifungal) Based on Thiophene Scaffolds

The thiophene scaffold is a cornerstone in the development of new antimicrobial agents, a critical area of research given the rise of drug-resistant pathogens. rsc.org Thiophene derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal strains. benthamdirect.com The versatility of the thiophene nucleus allows for the synthesis of compounds with significant potency against both Gram-positive and Gram-negative bacteria. rsc.org

Research into thiophene-based heterocycles has yielded compounds with notable antimicrobial efficacy. For instance, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized and evaluated for their in vitro biological activities. rsc.org One compound from this series, designated S1, emerged as a particularly potent antibacterial agent against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi, with a minimum inhibitory concentration (MIC) of 0.81 µM/ml. rsc.org Another compound, S4, displayed excellent antifungal activity against both Candida albicans and Aspergillus niger with an MIC of 0.91 µM/ml. rsc.org

Further studies have explored the potential of thiophene derivatives against resistant bacterial strains. A study focused on drug-resistant Gram-negative bacteria found that certain thiophene derivatives exhibited significant antibacterial activity against colistin-resistant (Col-R) Acinetobacter baumannii and E. coli. nih.gov Specifically, derivatives 4 , 5 , and 8 showed MIC50 values ranging from 16 to 32 mg/L for Col-R A. baumannii and 8 to 32 mg/L for Col-R E. coli. nih.gov Time-kill curve assays confirmed the bactericidal effects of compounds 4 and 8 against these challenging pathogens. nih.gov

The mechanism of action for some of these thiophene derivatives involves increasing the permeability of the bacterial membrane. nih.gov The structural features of these molecules, including the central thiophene ring, an amide group, and piperidinyl and carbonyl groups, are crucial for their interaction with outer membrane proteins and subsequent antimicrobial activity. nih.gov

Another area of investigation involves the synthesis of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. researchgate.net A notable derivative from this research, a spiro–indoline–oxadiazole, demonstrated high activity against Clostridium difficile with MIC values of 2 to 4 μg/ml, while showing no effect against other tested bacterial strains, suggesting a potential for targeted therapy. researchgate.net

Antimicrobial Activity of Selected Thiophene Derivatives
CompoundTarget Organism(s)Activity (MIC/MIC50)Reference
S1S. aureus, B. subtilis, E. coli, S. typhi0.81 µM/ml (MIC) rsc.org
S4C. albicans, A. niger0.91 µM/ml (MIC) rsc.org
Thiophene derivative 4Col-R A. baumannii, Col-R E. coli16 mg/L (MIC50), 8 mg/L (MIC50) nih.gov
Thiophene derivative 5Col-R A. baumannii, Col-R E. coli16 mg/L (MIC50), 32 mg/L (MIC50) nih.gov
Spiro–indoline–oxadiazoleC. difficile2 to 4 μg/ml (MIC) researchgate.net

Anticancer Potential and Antiproliferative Activity of Thiophene Derivatives

The thiophene scaffold has been extensively utilized in the development of novel anticancer agents, with derivatives showing promising antiproliferative activity against a range of human cancer cell lines. nih.govnih.govresearchgate.net These compounds exert their effects through various mechanisms, including the inhibition of signaling pathways crucial for cancer cell growth and survival. nih.gov

A study on 2-amino thiophene derivatives demonstrated significant antiproliferative potential in HeLa (cervical adenocarcinoma) and PANC-1 (pancreatic adenocarcinoma) cell lines. nih.gov The percentage of cell proliferation inhibition by some of these derivatives was comparable to or even higher than that of the standard drug doxorubicin. nih.gov Notably, these compounds also showed a protective effect on the non-tumor 3T3 cell line, suggesting a degree of selectivity. nih.gov Flow cytometry analysis indicated that these derivatives interfered with the cell cycle progression of HeLa cells, leading to a cytostatic effect. nih.gov

In another study, a series of monocationic arylthiophene derivatives were synthesized and evaluated for their antiproliferative activities. nih.gov The most potent compound, 4i , a p-chlorophenyl derivative, exhibited a GI50 (50% growth inhibition) of 0.20 µM. nih.gov Many compounds in this series showed a large therapeutic window, with the concentration required for 50% cell kill (LC50) being significantly higher than the GI50, indicating efficient growth inhibition with lower lethality. nih.gov For instance, the LC50 for compound 4e was 228 times its GI50. nih.gov These compounds were particularly effective against colon (HCC-2998), CNS (SNB-75), melanoma (MDA-MB-435), and breast (MCF-7) cancer cell lines. nih.gov

Furthermore, research on chlorothiophene-based chalcones has identified compounds with strong toxicity towards WiDr colorectal cancer cells. researchgate.net Compounds C4 and C6 from this series displayed IC50 values of 0.77 and 0.45 µg/mL, respectively, along with promising selectivity towards normal cells. researchgate.net Computational analysis suggested that these compounds interact with anti-apoptotic proteins like MDM2 and Bcl-2. researchgate.net

The synthesis of metal complexes with thiophene-containing ligands is another avenue being explored for cancer therapy. mdpi.com For example, transition metal complexes of 3-chlorothiophene-2-carboxylic acid have been synthesized and tested against various cancer cell lines. mdpi.commdpi.com A copper complex from this study showed the highest inhibition rate of 66.83% against the colon cancer SW480 cell line. mdpi.com

Antiproliferative Activity of Selected Thiophene Derivatives
Compound Class/NameCancer Cell Line(s)Activity (GI50/IC50)Reference
2-Amino thiophene derivatives (e.g., 6CN14, 7CN09)HeLa, PANC-1Inhibition comparable to or higher than doxorubicin nih.gov
Monocationic arylthiophene 4iNCI-60 panel0.20 µM (GI50) nih.gov
Chlorothiophene-based chalcone C4WiDr (colorectal)0.77 µg/mL (IC50) researchgate.net
Chlorothiophene-based chalcone C6WiDr (colorectal)0.45 µg/mL (IC50) researchgate.net
Copper complex of 3-chlorothiophene-2-carboxylic acidSW480 (colon)66.83% inhibition mdpi.com

Anti-inflammatory Compounds and Their Mechanisms of Action

Thiophene derivatives are recognized as privileged structures in the design of new anti-inflammatory agents. nih.govresearchgate.net Marketed drugs such as Tinoridine and Tiaprofenic acid, which contain a thiophene core, are known for their anti-inflammatory properties. nih.govresearchgate.net The mechanism of action for many of these compounds involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov

Research has shown that the presence of specific functional groups, such as carboxylic acids, esters, amines, amides, methyl, and methoxy groups, on the thiophene scaffold is important for their anti-inflammatory activity and recognition by biological targets. nih.govresearchgate.net For example, a study identified a thiophene derivative, compound 1 , that exhibited inhibitory activity against the 5-LOX enzyme with an IC50 of 29.2 µM in vitro. nih.gov This activity was attributed to the presence of methyl and methoxy groups in its structure. nih.gov

In vivo studies have also confirmed the anti-inflammatory potential of thiophene derivatives. In a carrageenan-induced paw edema model in guinea pigs, compound 4 was able to reduce inflammation when administered orally at 20 mg/kg. nih.gov One of its mechanisms of action was the blockage of mast cell degranulation by over 63%. nih.gov In vitro assays also showed that this compound inhibited the 5-LOX enzyme by approximately 57% at a concentration of 100 µg/mL. nih.gov

A series of tetrasubstituted thiophene esters were synthesized and evaluated for their in vivo anti-inflammatory activity in a carrageenan-induced rat paw edema model. tandfonline.com Among these, compound 4c demonstrated the highest anti-inflammatory effect, with 71% protection at a dose of 10 mg/kg and 77% protection at 20 mg/kg. tandfonline.com This compound also exhibited analgesic properties. tandfonline.com

The development of thiophene-pyrazole hybrids has led to compounds with selective COX-2 inhibition. nih.gov Derivatives 29a–d were identified as selective COX-2 inhibitors with IC50 values in the range of 0.31–1.40 µM. nih.gov In the carrageenan-induced paw edema assay, these compounds showed potent anti-inflammatory activity that was superior to the standard drug celecoxib. nih.gov

Anti-inflammatory Activity of Selected Thiophene Derivatives
CompoundMechanism/TargetIn Vitro/In Vivo ActivityReference
Compound 15-LOX inhibitionIC50 = 29.2 µM nih.gov
Compound 45-LOX inhibition, Mast cell degranulation blockage~57% inhibition at 100 µg/mL; >63% blockage nih.gov
Compound 4cAnti-inflammatory71% protection at 10 mg/kg (in vivo) tandfonline.com
Compounds 29a–dSelective COX-2 inhibitionIC50 = 0.31–1.40 µM nih.gov

Allosteric Modulators and Receptor Ligands (e.g., A1 Adenosine Receptor)

Thiophene derivatives have been investigated as allosteric modulators, which offer a novel approach to manipulating receptor function with potentially fewer side effects than traditional agonists or antagonists. researchgate.net A significant area of this research has focused on the GABAB receptor, a target for treating spastic movement disorders. researchgate.net

A series of 2-(acylamino)thiophene derivatives have been developed and shown to act as positive allosteric modulators (PAMs) of the GABAB receptor. acs.orgacs.orgnih.gov These compounds were found to potentiate the stimulation of GTPγS binding induced by GABA in vitro, without exhibiting intrinsic agonist activity. acs.orgacs.orgnih.gov In in vivo studies using DBA mice, these thiophene derivatives potentiated the sedative and hypnotic effects of baclofen, a known GABAB receptor agonist. acs.orgacs.org

The research was spurred by the identification of two hit compounds, COR627 and COR628, which are 2-(acylamino)thiophene derivatives. researchgate.net Subsequent structural modifications of the thiophene scaffold led to the development of new compounds with enhanced in vivo efficacy. researchgate.net For instance, compounds 6 , 10 , and 11 from this series, when combined with a non-sedative dose of baclofen, resulted in a shorter onset and longer duration of the loss of righting reflex in mice, indicating a potentiation of baclofen's effects. acs.orgnih.gov

While the provided search results focus more on GABAB receptor modulators, the general applicability of thiophene scaffolds in receptor ligand design is well-established. For adenosine receptors, specific derivatives like N6-Cyclopentyladenosine (CPA) and its 2-chloro analogue (CCPA) are potent and selective A1AR ligands, although these are not thiophene-based. nih.gov The development of thiophene-based ligands for adenosine receptors remains an area of interest, leveraging the scaffold's favorable properties for receptor interaction.

Thiophene Scaffolds as Privileged Structures in Therapeutic Agent Development

The thiophene ring is widely regarded as a "privileged structure" in medicinal chemistry. benthamdirect.comnih.govrsc.orgnih.govresearchgate.net This designation is due to its frequent appearance in a variety of biologically active compounds that target different receptors and enzymes with high affinity. nih.govresearchgate.net The thiophene moiety is present in numerous drugs approved by the US FDA, spanning a wide range of pharmacological classes, including anti-inflammatory, anticancer, antimicrobial, and neurological disorder treatments. nih.gov

The versatility of the thiophene scaffold stems from several key properties. As a five-membered aromatic heterocycle containing a sulfur atom, it possesses unique electronic and steric characteristics that facilitate favorable interactions with biological targets. nih.gov The sulfur atom can participate in hydrogen bonding and other non-covalent interactions, which are crucial for ligand-receptor binding. researchgate.net

The lipophilicity of the thiophene ring can contribute to improved pharmacokinetic properties, such as the ability to cross the blood-brain barrier, which is essential for drugs targeting the central nervous system. nih.gov Furthermore, the thiophene ring is amenable to a wide range of chemical modifications, allowing medicinal chemists to create large libraries of derivatives for structure-activity relationship (SAR) studies. benthamdirect.com This synthetic tractability enables the optimization of potency, selectivity, and metabolic stability of lead compounds.

The diverse biological activities associated with thiophene derivatives, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects, highlight the scaffold's importance in drug discovery. benthamdirect.comnih.govencyclopedia.pub Its ability to serve as a core structure for compounds with varied therapeutic applications solidifies its status as a privileged scaffold in the development of new medicines.

Material Science and Organic Electronics

The field of organic electronics leverages the properties of carbon-based materials to create novel devices. Polythiophenes, a class of conductive polymers, are extensively studied for these applications due to their excellent electronic properties, environmental stability, and tunable characteristics. The specific substituents on the thiophene monomer, such as the chloro and methyl groups in 3-Chloro-2-methylthiophene, play a crucial role in determining the final properties of the corresponding polymer.

The polymerization of thiophene derivatives leads to conjugated polymers where electrons are delocalized along the backbone, enabling electrical conductivity. wikipedia.org The properties of these polymers, such as poly(3-alkylthiophene)s (PATs), are highly dependent on their molecular structure, particularly the regularity of the polymer chain (regioregularity). wikipedia.orgrsc.org A high degree of head-to-tail (HT) coupling between monomer units results in a more planar backbone, which facilitates charge transport and thus enhances electrical conductivity. rsc.orgcmu.edu

While direct studies on the homopolymer of this compound are not extensively documented in prominent literature, research on related compounds provides significant insights. For instance, the electrochemical copolymerization of 3-chlorothiophene with 3-methylthiophene (B123197) has been investigated, demonstrating that halogenated thiophenes can be incorporated into conductive polymer chains. sigmaaldrich.com The presence of a chlorine atom, an electron-withdrawing group, and a methyl group, an electron-donating group, at the 3 and 2 positions, respectively, would influence the polymer's electronic structure and morphology. The steric hindrance caused by the 2-methyl group could impact the polymerization process and the resulting polymer's regioregularity, a key factor for conductivity. cmu.edu

Furthermore, polythiophene derivatives are known for their notable thermal stability. Studies on various substituted polythiophenes have shown they can be stable at high temperatures, with some derivatives withstanding temperatures up to 590°C. nih.gov This thermal robustness is a critical attribute for electronic devices that may generate heat during operation.

Table 1: Factors Influencing Properties of Substituted Polythiophenes

Property Influencing Factor Effect on Polymer
Electrical Conductivity Regioregularity (Head-to-Tail coupling) Higher regioregularity leads to increased planarity and higher conductivity. wikipedia.orgcmu.edu
Substituent Type Electron-donating or withdrawing groups modify the electronic properties of the polymer backbone. wikipedia.org
Thermal Stability Polymer Backbone The inherent conjugated structure of polythiophene contributes to its thermal robustness. nih.gov

Thiophene-based polymers are cornerstone materials for a range of organic electronic devices. cmu.edu Their semiconductor properties make them suitable for the active layer in organic thin-film transistors (OTFTs), which are fundamental components of technologies like flexible displays and printable electronics. rsc.orgrsc.org The performance of these devices is directly linked to the charge carrier mobility of the semiconductor, a property heavily influenced by the polymer's structure and morphology. mdpi.com

The strategic design of thiophene monomers is a key area of research for creating semiconductors with improved performance. rsc.org Derivatives of polythiophene have been successfully employed in various electronic applications, including sensors. For example, the optical and electrical properties of these polymers can change in response to environmental stimuli, making them attractive for chemical sensing applications. wikipedia.org

The inherent flexibility of polymers makes polythiophenes and their derivatives prime candidates for the development of flexible electronics. rsc.org Unlike brittle inorganic semiconductors, organic materials can be deposited on flexible substrates to create devices that can be bent, rolled, or folded. This has opened up possibilities for wearable sensors, flexible solar cells, and conformable displays. The synthesis of new thiophene-based polymers is aimed at optimizing a combination of electrical performance, mechanical flexibility, and stability for these innovative applications. rsc.org

Agrochemical Research and Development

Derivatives of this compound are significant intermediates in the synthesis of modern agrochemicals. The introduction of halogen atoms, like chlorine, is a common strategy in the design of pesticides to enhance their biological activity and selectivity. nih.gov

Research has demonstrated that halogenated thiophene derivatives are crucial building blocks for new classes of pesticides. Specifically, halogenated 3-methyl-2-thiophenecarboxylic acid, a close derivative of this compound, has been identified as a key intermediate for a novel family of 2,6-dihaloaryl 1,2,4-triazole (B32235) insecticides. beilstein-journals.org These insecticides are being developed for broad-spectrum control of pests such as aphids, mites, and whiteflies in crop protection. beilstein-journals.org

Similarly, the "3-chloro-2-methyl" structural motif is found in the synthesis of potent herbicides. 3-Chloro-2-methylaniline is a vital intermediate used to produce quinolinecarboxylic acid herbicides, such as quinclorac, which is highly effective for controlling grass weeds in rice fields. guidechem.comgoogle.com Furthermore, other related compounds like 2-Chloro-3-(chloromethyl)thiophene serve as valuable intermediates in the creation of antifungal agents and other agrochemicals. nbinno.com The versatility of the substituted thiophene ring allows for the synthesis of a wide range of active compounds for crop protection. wikipedia.org

Table 2: Examples of 3-Chloro-2-methyl Substituted Intermediates in Agrochemicals

Intermediate Compound Agrochemical Class Target Application
Halogenated 3-methyl-2-thiophenecarboxylic acid Insecticide Control of aphids, mites, and whiteflies. beilstein-journals.org
3-Chloro-2-methylaniline Herbicide (e.g., Quinclorac) Control of grass weeds in rice cultivation. guidechem.comgoogle.com

Moreover, the development of new insecticide families from halogenated thiophene building blocks is aimed at creating products with specifically targeted insecticidal activities. beilstein-journals.org This targeted approach can lead to more effective pest control while potentially reducing the impact on non-target organisms, a key aspect of modern crop protection. The strategic use of halogenated heterocyclic compounds is a cornerstone of developing innovative and effective agrochemicals. nih.govpmarketresearch.com

Catalytic Applications in Chemical Processes

The structural characteristics of this compound, featuring both an electron-donating methyl group and an electron-withdrawing chloro group, suggest its potential to influence the electronic environment of the sulfur atom within the thiophene ring. This modulation of electron density is a critical factor in the catalytic activity of thiophene derivatives, particularly in oxidation reactions.

While specific kinetic studies on the catalytic oxidation of this compound are not extensively detailed in publicly available literature, significant insights can be drawn from research on the oxidation of other substituted thiophenes. A key area of investigation has been the use of methyltrioxorhenium(VII) (MTO) as a catalyst in conjunction with hydrogen peroxide for the oxidation of thiophene derivatives. nih.govscispace.com This process typically involves a two-step oxidation of the sulfur atom, first to a sulfoxide and then to a sulfone. nih.gov

Research has demonstrated that the electronic nature of the substituents on the thiophene ring plays a crucial role in the rate of these oxidation steps. nih.gov The initial oxidation to the sulfoxide is an electrophilic attack on the sulfur atom. Consequently, electron-donating groups on the thiophene ring increase the nucleophilicity of the sulfur atom, thereby accelerating the reaction rate. nih.gov Conversely, electron-withdrawing groups decrease the electron density on the sulfur, leading to a slower reaction rate.

The second oxidation step, from the sulfoxide to the sulfone, exhibits an opposite trend. For this reaction, electron-withdrawing substituents tend to increase the reaction rate, while electron-donating groups decrease it. nih.gov This suggests that for the oxidation of this compound sulfoxide, the 3-chloro group would facilitate the conversion to the sulfone, whereas the 2-methyl group would have a retarding effect.

The complex interplay of these electronic effects highlights the nuanced role that this compound and its derivatives can play in controlling the kinetics of oxidative catalysis. The ability to fine-tune reaction rates through specific substitution patterns is a valuable tool in designing more efficient and selective catalytic systems.

Table 1: Predicted Influence of Substituents on the Rate of MTO-Catalyzed Oxidation of Thiophene Derivatives

Substituent Position Electronic Effect Predicted Effect on Sulfoxide Formation Rate Predicted Effect on Sulfone Formation Rate
-CH₃ 2 Electron-donating Increase Decrease
-Cl 3 Electron-withdrawing Decrease Increase

| This compound | - | Combined | Moderate (net effect) | Moderate (net effect) |

Emerging and Niche Applications (e.g., Covert Marking Pigments)

Beyond their catalytic potential, thiophene derivatives are increasingly being explored for their utility in advanced materials, including those with specialized optical properties. The development of security features to prevent counterfeiting has led to research into unique luminescent materials for use in security inks and pigments. scispace.com Thiophene-based compounds, known for their tunable fluorescence and stability, are promising candidates for such applications. researchgate.net

While direct references to this compound in covert marking pigments are not prevalent, the broader class of thiophene-based materials, including bithiophenes and thiophene-containing chalcones, has been investigated for the formulation of fluorescent security inks. scispace.comresearchgate.net These materials can be designed to be invisible under normal lighting conditions but exhibit strong fluorescence under ultraviolet (UV) light, a desirable characteristic for covert markings. scispace.com

The photophysical properties of thiophene derivatives, such as their absorption and emission wavelengths, fluorescence quantum yield, and photostability, can be precisely tuned through chemical modification of the thiophene ring. The introduction of substituents like chloro and methyl groups, as in this compound, can alter the electronic structure and conformation of the molecule, thereby influencing its luminescent behavior. For instance, halogenated thiophenes have been utilized as additives in organic solar cells to mediate morphology, demonstrating that halogen substitution can significantly impact material properties. rsc.org

The synthesis of thiophene-based azo dyes has also been extensively studied for applications in textiles, paints, and inks. espublisher.com The versatility of thiophene chemistry allows for the creation of a wide spectrum of colors and functionalities. It is conceivable that derivatives of this compound could be incorporated into complex dye structures to create pigments with specific spectral properties suitable for security applications, such as inks that are only detectable with specific equipment. The development of such materials is a highly specialized field, and the exact compositions used in commercial security products are often proprietary. However, the fundamental principles of thiophene chemistry suggest that compounds like this compound are valuable building blocks for the design of novel functional materials in this area.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Methyltrioxorhenium(VII)

Structure Activity Relationship Sar Studies and Rational Design of 3 Chloro 2 Methylthiophene Derivatives

Impact of Substituent Position and Nature on Biological Activity and Pharmacological Properties

The biological profile of thiophene-containing compounds is significantly influenced by the placement and chemical nature of substituents on the thiophene (B33073) ring. nih.govresearchgate.net These modifications can alter the molecule's physicochemical properties, such as its electronic distribution, lipophilicity, and steric profile, which in turn affects its interaction with biological targets and its metabolic fate. nih.govresearchgate.net

The thiophene moiety itself is recognized as a potential toxicophore due to its susceptibility to oxidative bioactivation by cytochrome P450 enzymes, which can lead to the formation of reactive electrophilic species. nih.govresearchgate.netacs.org However, strategic substitution on the thiophene ring can mitigate this bioactivation. The introduction of bulky or electron-withdrawing groups, particularly at the α-carbon to the sulfur atom, can reduce the formation of reactive metabolites. nih.govresearchgate.net

Research on a series of substituted 2-acetylthiophenes has provided valuable insights into the effects of substituent placement on bioactivation. The formation of glutathione (B108866) (GSH) adducts, an indicator of reactive metabolite formation, was found to be highly dependent on the position and nature of the substituent. Substitutions at the C4 or C5 positions of the thiophene ring led to a decrease in adduct levels in the following order: no substitution > 4-Br ≈ 4-Cl > 5-Cl > 5-CN > 4-CH₃ > 5-Br > 5-CH₃ (no adduct detected). nih.govresearchgate.net This demonstrates that both the electronic properties (electron-withdrawing vs. electron-donating) and the steric bulk of the substituent, as well as its position, play a crucial role in modulating the metabolic stability of the thiophene ring.

The incorporation of heteroatoms into substituents can also significantly alter a compound's properties by modifying its electronegativity and the availability of unshared electron pairs, which can improve drug-receptor interactions and solubility. nih.gov For instance, the introduction of a chlorine atom can increase molecular lipophilicity and membrane permeability, and it can also block metabolic sites, thereby improving the compound's pharmacokinetic profile. nih.gov

Table 1: Effect of Substituent Position on the Bioactivation of 2-Acetylthiophenes

Substituent at C4 PositionRelative Adduct LevelSubstituent at C5 PositionRelative Adduct Level
H (unsubstituted)HighestH (unsubstituted)Highest
BrLowerClLower
ClLowerCNLower
CH₃LowerBrLower
--CH₃No adduct detected

Scaffold Hopping and Modification Strategies for Lead Optimization

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify isofunctional molecular structures with significantly different core backbones. nih.gov This approach is particularly valuable for optimizing lead compounds by addressing issues such as metabolic liabilities, toxicity, or insufficient potency, while preserving the key pharmacophoric features required for biological activity. rsc.orgbhsai.org For derivatives of 3-chloro-2-methylthiophene, scaffold hopping can involve replacing the thiophene ring with other heterocyclic systems to improve drug-like properties.

One of the primary motivations for employing scaffold hopping with thiophene-containing compounds is to mitigate the risks associated with their metabolic activation. rsc.org Replacing the thiophene scaffold with a more electron-deficient ring system can enhance its robustness towards cytochrome P450-mediated oxidation. rsc.org This strategy aims to maintain the necessary three-dimensional arrangement of functional groups for target binding while altering the core structure to improve the metabolic profile.

Modification strategies for lead optimization also extend beyond complete scaffold replacement. Simplifying the molecular structure by removing unnecessary functional groups can improve properties like solubility and reduce molecular weight. nih.gov Conversely, the introduction of specific moieties can enhance therapeutic efficacy. For example, incorporating amide bonds can improve both lipophilicity and hydrophilicity, allowing for better control over the compound's absorption, distribution, and metabolism. mdpi.com

A key aspect of lead optimization is to improve solubility. For a series of proteasome inhibitors, a focused strategy to reduce lipophilicity was employed to enhance solubility. dundee.ac.uk This involved targeting specific calculated properties like the chromatographically determined log D (cChromLogD) and the property forecast index (PFI). dundee.ac.uk Such quantitative approaches allow for a more rational selection of modifications to achieve desired physicochemical properties.

Rational Design and Synthesis of Targeted Thiophene Derivative Libraries for Specific Bioactivities

Rational drug design leverages the understanding of a biological target's structure and mechanism to design molecules that are likely to bind to it with high affinity and selectivity. For this compound derivatives, this approach involves using computational tools and synthetic chemistry to create libraries of compounds tailored for specific biological activities.

Computer-aided drug design (CADD) plays a crucial role in the rational design process. nih.gov Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling help in identifying and optimizing lead compounds. nih.gov For instance, a library of ortho-aminothiophene carboxamide derivatives was designed as dual inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and mitosis. nih.gov The design rationale was to target two distinct biological pathways to potentially overcome drug resistance in cancer cells. nih.gov

The synthesis of these targeted libraries often employs efficient and versatile chemical reactions. Multicomponent reactions, such as the Gewald reaction, are particularly useful for creating diverse thiophene derivatives in a single step, which is advantageous for building compound libraries. nih.govderpharmachemica.com The ability to readily synthesize a variety of substituted thiophenes is essential for exploring the structure-activity relationships and identifying potent and selective drug candidates. researchgate.net

Recent research has focused on designing thiophene-based compounds targeting specific enzymes like Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3), which are implicated in various cancers. nih.gov Through structure-based rational design and chemical synthesis, a series of 2-aminopyrimidine (B69317) derivatives incorporating a thiophene moiety were developed, leading to the identification of potent dual inhibitors. nih.gov

Correlation between Molecular Structure and Catalytic Performance

Beyond their biological applications, thiophene derivatives, including those based on this compound, are utilized in materials science and catalysis. The electronic and steric properties of substituents on the thiophene ring can significantly influence the performance of these molecules in catalytic processes, such as metal-catalyzed cross-coupling reactions. jcu.edu.aursc.org

In the context of palladium-catalyzed reactions like the Suzuki-Miyaura cross-coupling, the ligands coordinated to the metal center play a critical role in the catalytic cycle. The electronic nature of substituents on the thiophene ring, when incorporated into these ligands, can affect the electron density at the metal center, thereby influencing the rates of key steps like oxidative addition and reductive elimination. jcu.edu.au For example, electron-donating groups on the ligand can increase the electron density on the palladium, which can facilitate the oxidative addition step. jcu.edu.au

Steric effects also play a crucial role. nih.gov The size and shape of the substituents can influence the accessibility of the catalytic center and the stability of the catalytic intermediates. In the synthesis of novel thiophene derivatives for use in materials, the choice of catalyst and reaction conditions is critical for achieving high yields and purity. rsc.org Studies on the Suzuki-Miyaura cross-coupling for the synthesis of 2,5-diisopropenylthiophene have shown that factors like the base, solvent, and temperature, which are influenced by the substrate's structure, are critical for optimizing the reaction yield. rsc.org

The development of efficient catalysts often involves a systematic study of how ligand structure affects catalytic activity. By synthesizing a library of analogous palladium complexes with systematically varied thiosemicarbazone ligands containing substituted thiophene rings, researchers can establish clear structure-performance relationships. mdpi.com For instance, it was found that ligands bearing methoxy-disubstituted aromatic rings and a methyl group at the thioamidic position led to the highest conversion rates in a Suzuki-Miyaura reaction. mdpi.com

Table 2: Factors Influencing Catalytic Performance in Suzuki-Miyaura Cross-Coupling

Structural FeatureInfluence on CatalysisExample
Electronic Effects of SubstituentsModulates electron density of the metal catalyst, affecting reaction rates.Electron-donating groups can enhance oxidative addition. jcu.edu.au
Steric Effects of SubstituentsImpacts accessibility of the catalytic center and stability of intermediates. nih.govBulky ligands can influence selectivity.
Ligand BackboneProvides the coordination environment for the metal, influencing stability and activity.Thiosemicarbazone ligands with specific substitutions showing high efficiency. mdpi.com

Advanced Spectroscopic Characterization and Analytical Methods

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

For 3-Chloro-2-methylthiophene, the molecular ion peak (M⁺) in the mass spectrum would be observed. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be present at two mass units higher than the molecular ion peak, with an intensity of about one-third of the M⁺ peak. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of its elemental formula. The exact mass of this compound (C₅H₅ClS) is 131.9800490 Da. nih.gov

The fragmentation of this compound under electron ionization would likely involve the loss of a chlorine radical (Cl•) or a methyl radical (CH₃•) from the molecular ion, leading to the formation of characteristic fragment ions.

Predicted Mass Spectrometry Data for this compound
m/zIon/FragmentDescription
132/134[C₅H₅ClS]⁺Molecular ion (M⁺ and M+2 peaks)
117[C₅H₂ClS]⁺Loss of a methyl radical (-CH₃)
97[C₅H₅S]⁺Loss of a chlorine radical (-Cl)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=C, and C-Cl bonds.

The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the thiophene (B33073) ring are expected to appear in the 1600-1400 cm⁻¹ region. The C-H bending vibrations will be present in the fingerprint region (below 1500 cm⁻¹). The C-Cl stretching vibration is expected to show a strong absorption in the 800-600 cm⁻¹ range.

Predicted Infrared Absorption Frequencies for this compound
Frequency (cm⁻¹)Vibrational ModeFunctional Group
3100-3000C-H StretchAromatic
2950-2850C-H StretchMethyl
1600-1400C=C StretchAromatic Ring
800-600C-Cl StretchChloroalkane

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of elements within a compound, which is used to determine its empirical formula. For this compound, with the molecular formula C₅H₅ClS, the theoretical elemental composition can be calculated.

Theoretical Elemental Composition of this compound (C₅H₅ClS)
ElementAtomic MassPercentage
Carbon (C)12.0145.28%
Hydrogen (H)1.013.79%
Chlorine (Cl)35.4526.75%
Sulfur (S)32.0724.18%

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. This method is highly sensitive and can provide information about the electronic structure and environment of the radical species.

While EPR is a powerful tool for studying radical intermediates, a review of the scientific literature did not yield specific EPR studies on radical species derived from this compound. However, EPR has been successfully employed to study radicals of other thiophene derivatives. nih.govwiserpub.comresearchgate.net Such studies on thiophene-based radicals are crucial for understanding reaction mechanisms and the electronic properties of these species in various chemical and biological systems.

X-ray Crystallography for Solid-State Structural Determination

A search of crystallographic databases indicates that the crystal structure of this compound has not been reported. However, X-ray diffraction studies have been conducted on numerous other substituted thiophene derivatives. researchgate.netresearchgate.netnih.gov These studies have provided valuable insights into the effects of different substituents on the molecular geometry and intermolecular interactions of the thiophene ring system.

Green Chemistry Principles in the Synthesis and Application of 3 Chloro 2 Methylthiophene

Development of Environmentally Benign Synthetic Protocols

The development of environmentally friendly synthetic methods for 3-chloro-2-methylthiophene would focus on reducing the environmental footprint of its production. Traditional synthesis routes for halogenated thiophenes can involve harsh reagents and generate significant waste. Greener alternatives aim to mitigate these issues through innovative chemical pathways.

A primary goal in green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to air pollution. For the synthesis of thiophene (B33073) derivatives, solvent-free and reduced-solvent conditions have been explored. For instance, mechanochemical synthesis, which involves grinding solid reactants together, has been successfully used for the solvent-free production of porous thiophene polymers. rsc.org This approach could potentially be adapted for the synthesis of this compound, thereby eliminating the need for organic solvents and simplifying product isolation.

Another strategy involves the use of greener solvents like water or ionic liquids. Research has shown that the synthesis of some 2-aminothiophene derivatives can be carried out efficiently in water. mdpi.com While the direct applicability to this compound needs investigation, these studies provide a strong rationale for exploring aqueous media or other benign solvent systems.

Reaction TypeSolventPotential Advantages for this compound Synthesis
Mechanochemical SynthesisSolvent-FreeReduced waste, simplified workup, potential for scalability. rsc.org
Aqueous SynthesisWaterNon-toxic, non-flammable, and inexpensive solvent. mdpi.com
Ionic LiquidsVariesLow volatility, potential for catalyst recycling. mdpi.com

This table presents potential green solvent strategies for the synthesis of this compound based on methodologies developed for other thiophene derivatives.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity. mdpi.com The use of microwave irradiation can provide rapid and uniform heating, which can accelerate reactions that are slow under conventional heating. mdpi.com

For thiophene derivatives, microwave-assisted methods have been successfully employed in various reactions, including the Paal-Knorr condensation and the Gewald reaction. organic-chemistry.orgthieme-connect.com A notable example is the solvent-free, microwave-assisted Suzuki coupling for the synthesis of thiophene oligomers, which demonstrates both high efficiency and environmental benefits. researchgate.netacs.orgacs.org Applying microwave technology to a potential synthesis of this compound could offer significant advantages in terms of energy efficiency and process intensification.

Synthesis MethodReaction TimeYieldKey Green AdvantageReference
Conventional Heating (Gewald Reaction)4 hours80%- thieme-connect.com
Microwave-Assisted (Gewald Reaction)Shorter timeImproved yieldsEnergy efficiency, speed thieme-connect.com
Microwave-Assisted Suzuki Coupling (for oligothiophenes)6-11 minutes65-74%Solvent-free, rapid researchgate.netacs.org

This table compares conventional and microwave-assisted synthesis for thiophene derivatives, highlighting the potential benefits for the synthesis of this compound.

Atom Economy and Process Mass Intensity (PMI) Analysis in Thiophene Synthesis

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. jocpr.com Process Mass Intensity (PMI) provides a broader measure of the "greenness" of a process by considering the total mass of all materials (reactants, solvents, reagents, etc.) used to produce a certain mass of product. acsgcipr.orgacsgcipr.org A lower PMI indicates a more sustainable process. acsgcipr.orgacsgcipr.org

While a specific PMI analysis for the industrial production of this compound is not publicly available, a hypothetical synthesis can be analyzed to illustrate these concepts. A plausible route could involve the chlorination of 2-methylthiophene (B1210033).

Hypothetical Synthesis: 2-methylthiophene + SO₂Cl₂ → this compound + SO₂ + HCl

MetricDefinitionApplication to Hypothetical Synthesis
Atom Economy (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%(132.60 / (98.17 + 134.97)) x 100% = 56.9%
Process Mass Intensity (PMI) Total Mass In (kg) / Mass of Product (kg)Would include reactants, solvents for reaction and purification, and any workup chemicals. A high PMI would be expected for a process with low atom economy and significant solvent use.

This table provides a theoretical atom economy calculation for a hypothetical synthesis of this compound and describes the components of a PMI analysis.

This analysis reveals a moderate atom economy, with a significant portion of the reactant mass ending up as byproducts (sulfur dioxide and hydrogen chloride). A high PMI would likely be associated with such a process, especially if large volumes of solvents are used for the reaction and subsequent purification steps. Improving these metrics would be a key focus of a green chemistry approach.

Catalyst Recovery and Reusability in Industrial-Scale Processes

Catalysis is a cornerstone of green chemistry, as catalysts can enable more selective reactions, reduce energy requirements, and allow for the use of less hazardous reagents. researchgate.net In the context of synthesizing this compound, catalytic methods for chlorination could offer advantages over stoichiometric reagents.

A critical aspect of sustainable catalysis is the ability to recover and reuse the catalyst. Homogeneous catalysts, while often highly active and selective, can be difficult to separate from the reaction mixture. Heterogeneous catalysts, which are in a different phase from the reactants, can often be more easily recovered by filtration or centrifugation. thieme-connect.com

For thiophene synthesis in general, various catalytic systems have been developed where catalyst recycling is a key feature. For example, in some palladium-catalyzed reactions for preparing thiophenes, the use of specific solvents like ionic liquids can facilitate catalyst recycling. organic-chemistry.org The development of a robust, recyclable catalyst for the selective chlorination of 2-methylthiophene would be a significant step towards a greener industrial process for this compound.

Reduction of Hazardous Byproducts and Waste Minimization

The reduction of hazardous byproducts and the minimization of waste are fundamental goals of green chemistry. rsc.org In the hypothetical synthesis of this compound from 2-methylthiophene and sulfuryl chloride, the byproducts are sulfur dioxide and hydrogen chloride, both of which are corrosive and hazardous gases. A greener process would aim to either find alternative reagents that produce more benign byproducts or develop methods to capture and reuse these byproducts.

For instance, HCl is a common byproduct in chlorination reactions, and technologies for its capture and recycling, such as catalytic oxidation to chlorine, are being implemented in various industries. rsc.org Furthermore, minimizing waste involves optimizing reaction conditions to maximize yield and reduce the formation of side products, as well as recycling solvents and other process aids. Telescoping reactions, where the product of one step is used directly in the next without purification, can also significantly reduce waste and improve process efficiency. acs.org

Industrial Relevance, Production Scale Up, and Patent Landscape

3-Chloro-2-methylthiophene as an Industrial Chemical Intermediate

This compound is recognized as an organic reagent and a member of the thiophene (B33073) family, a class of heterocyclic compounds integral to various industrial synthesis applications. While specific, large-scale industrial end-products derived directly from this compound are not extensively detailed in publicly available literature, the broader class of halogenated and substituted thiophenes serves a critical role as advanced chemical building blocks. These intermediates are particularly valuable in the development of complex molecules for the pharmaceutical and agrochemical sectors.

The utility of chlorinated thiophene derivatives is well-documented. For instance, related compounds are key components in the synthesis of certain active pharmaceutical ingredients (APIs) and new families of insecticides. beilstein-journals.orgnbinno.com Dow AgroSciences, for example, has investigated functionalized 2,6-dihaloaryl 1,2,4-triazole (B32235) insecticides that rely on halogenated 2-thiophenecarboxylic acid derivatives as essential building blocks for their molecular assembly. beilstein-journals.orgresearchgate.net This highlights the industrial demand for thiophene-based intermediates that can be functionalized to create high-value specialty chemicals. The reactivity of the thiophene ring, modified by its substituents, allows it to be a versatile scaffold in organic synthesis. nbinno.com

Scalable Production Methods and Process Optimization for Commercial Viability

The commercial viability of a specialty chemical like this compound hinges on the availability of scalable, cost-effective, and efficient production methods. While a specific, multi-ton scale-up process for this compound is not explicitly described in the reviewed literature, established industrial synthesis strategies for analogous substituted thiophenes provide a clear framework for its potential large-scale production.

Key strategies for manufacturing substituted thiophenes on a commercial scale focus on process efficiency, yield optimization, and the use of readily available starting materials. Examples of such industrial processes include:

Vapor Phase Chlorination: This method has been successfully applied to produce chlorinated thiophenes on a multi-kilogram scale. For instance, the vapor phase chlorination of 2-thiophenecarbonitrile (B31525) with chlorine gas at elevated temperatures (e.g., 500°C) has been demonstrated in a laboratory-scale reactor, achieving a 69% distilled yield of 3,4,5-trichloro-2-thiophenenitrile. beilstein-journals.org Process optimization involves controlling parameters like temperature and residence time to maximize the yield of the desired product while minimizing impurity formation. beilstein-journals.org

One-Pot Bromination/Debromination: For creating specifically substituted thiophenes, one-pot procedures are highly valued in industrial settings for reducing processing steps and waste. A one-pot bromination/debromination of 3-methylthiophene (B123197) has been developed to produce 2,4-dibromo-3-methylthiophene, a key intermediate that can be further functionalized. beilstein-journals.orgresearchgate.net Such a process avoids the need to isolate intermediates, streamlining production.

Ionic Liquid Catalysis: Modern, greener chemistry approaches are also being adapted for industrial scale. The chloromethylation of thiophene derivatives, a related functionalization, has been shown to be suitable for industrial-scale production using ionic liquids as a recyclable catalyst. google.com This method offers advantages such as simple processing, short reaction times, high catalytic efficiency, and high product yields (70-92%). google.com

The table below outlines parameters for scalable synthesis methods developed for related thiophene derivatives, illustrating the types of processes applicable to industrial production.

Process Starting Material Key Reagents/Conditions Product Scale/Yield Reference
Vapor Phase Chlorination2-ThiophenecarbonitrileChlorine gas, 500°C, 6-second residence time3,4,5-Trichloro-2-thiophenenitrileMulti-kilogram, 69% yield beilstein-journals.orgresearchgate.net
One-Pot Bromination/Debromination3-MethylthiopheneBromine, Zinc dust2,4-Dibromo-3-methylthiopheneLaboratory scale, basis for commercial process beilstein-journals.orgresearchgate.net
ChloromethylationThiophene DerivativesParaformaldehyde, Concentrated HCl, Ionic Liquid CatalystChloromethylated ThiophenesSuitable for industrial scale, 70-92% yield google.com

These examples demonstrate that robust and scalable manufacturing routes exist for complex thiophene derivatives, suggesting that this compound can be produced commercially using similar optimized processes.

Patent Review of Synthesis and Applications of this compound and Its Derivatives

The patent landscape for this compound and its derivatives reflects its role as a building block in the synthesis of more complex, often biologically active, molecules. While patents may not always name this specific compound in their titles or abstracts, they can be cited within the body of the patent as a key intermediate.

A review of related patents reveals several key areas of application and synthesis:

Agrochemicals: Patents for novel herbicides and insecticides often claim broad classes of chemical structures that include substituted thiophenes. The development of new 1,2,4-triazole insecticides by Dow AgroSciences, which require halogenated thiophene building blocks, underscores the importance of these intermediates in creating patentable active ingredients. beilstein-journals.orgresearchgate.net

Pharmaceuticals: Thiophene derivatives are common scaffolds in medicinal chemistry. Patents for various active pharmaceutical ingredients (APIs) often involve synthetic routes that utilize functionalized thiophenes. For example, processes for preparing 2-thienyl ethylamine, a starting material for several APIs, have been patented. google.com Although not directly involving this compound, these patents establish the value of chloromethylthiophenes as valuable intermediates for the pharmaceutical industry. google.com

Synthesis Processes: Patents are frequently granted for novel and efficient synthesis methods that are suitable for industrial production. A Chinese patent (CN101381362A) describes a method for preparing chloromethylation products of thiophene derivatives using an ionic liquid as a catalyst, highlighting its suitability for industrial-scale production due to the catalyst's reusability and high yields. google.com Such process patents are crucial for the commercial exploitation of chemical intermediates. Another patent (BRPI0209874B1) details a process for preparing 2-chloromethylthiophene with high purity, a compound that is a valuable intermediate for the pharmaceutical industry. google.com

The reactivity of 2-chloro-3-methylthiophene (B80250) has been demonstrated in palladium-catalyzed cross-coupling reactions, a common method for creating C-C bonds in organic synthesis. jcu.edu.au These types of reactions are frequently used to construct patented molecules in the pharmaceutical and materials science fields.

Role in Specialty Chemical Manufacturing

In the broader context of the chemical industry, this compound functions as a specialty chemical. Specifically, it is a "building block"—a relatively small, non-commodity molecule that serves as a starting point for the synthesis of more complex, high-value products. beilstein-journals.orgnbinno.com

The role of this compound in specialty chemical manufacturing includes:

Introduction of Specific Structural Motifs: Its structure provides a 2-methyl-3-chlorothiophene moiety that can be incorporated into a larger target molecule. This specific arrangement of atoms can be crucial for the final product's biological activity or material properties.

Versatility in Synthesis: As an intermediate, it can undergo further chemical transformations. The chlorine atom can be replaced through various cross-coupling reactions (e.g., Suzuki, Stille), while other positions on the thiophene ring can be functionalized, allowing chemists to build molecular complexity. jcu.edu.au

Enabling the Production of High-Value Goods: The primary value of building blocks like this compound lies in their conversion to products for high-margin sectors. Its potential use in creating new agrochemicals, such as insecticides with low mammalian toxicity, or as a fragment in a novel pharmaceutical agent, places it firmly within the specialty chemicals market. beilstein-journals.orgresearchgate.net

The manufacturing of such specialty chemicals requires advanced synthesis capabilities and is often performed by companies that specialize in producing complex organic intermediates for research and development as well as for commercial production in the life sciences and material sciences industries.

Future Research Directions and Interdisciplinary Prospects

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Future research into 3-chloro-2-methylthiophene will likely focus on uncovering novel reactivity patterns that go beyond traditional thiophene (B33073) chemistry. While thiophenes readily undergo electrophilic aromatic substitution, exploring unconventional transformations could lead to the synthesis of complex and previously inaccessible molecular architectures. nih.gov

Key areas of future investigation include:

Aromatic Metamorphosis: Research into the "aromatic metamorphosis" of thiophenes, where the endocyclic sulfur atom is replaced by a different atom or group, could be extended to this compound. researchgate.net This involves dearomatization strategies such as oxidation to sulfones or reduction to 1,4-dianions, followed by trapping with various electrophiles to create exotic heterocycles like siloles, germoles, and boroles. researchgate.net

Transition Metal Catalysis: The interaction of thiophenes with transition metal complexes can lead to partial reduction or C-S bond cleavage. researchgate.net Future studies could explore how the specific substituents on this compound influence its coordination to metal centers and subsequent reactivity, potentially enabling novel catalytic cycles and synthetic methodologies. researchgate.net

Radical Rearrangements: Light-induced, photoredox-catalyzed N-to-C aryl migrations have been demonstrated for some thiophene derivatives. acs.org Investigating similar radical rearrangements with this compound could provide new pathways for C-C bond formation. acs.org

Innovative Cyclization Strategies: Building upon known methods for synthesizing thiophene derivatives from functionalized alkynes, new catalytic systems can be developed to promote regioselective cyclizations. nih.gov This could involve metal-catalyzed heterocyclization or carbocyclization of substrates derived from this compound. nih.gov

Development of Advanced Functional Materials Based on this compound Architecture

The electron-rich nature of the thiophene ring makes it a fundamental component in a wide array of functional organic materials. mdpi.com this compound can serve as a crucial monomer or precursor for the synthesis of next-generation polymers and small molecules with tailored electronic and optical properties for diverse applications. researchgate.netnih.govresearchgate.net

Future material development could focus on:

Organic Electronics: Thiophene-based conjugated polymers are extensively used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govresearchgate.net The specific substitution pattern of this compound can be used to fine-tune the HOMO-LUMO energy levels, bandgap, and charge carrier mobility of resulting polymers. nih.gov Research will likely aim to create materials with enhanced stability, efficiency, and processability. researchgate.netehu.es

Energy Storage: Organic compounds are being explored as promising electrode materials for sodium-ion batteries (SIBs) due to their high theoretical capacity and structural diversity. rsc.org Thiophene derivatives, known for good charge transfer properties, can be designed to address the low electronic conductivity that often hinders organic electrodes. rsc.org Derivatives of this compound could be incorporated into novel frameworks for high-performance energy storage.

Biomedical Composites: Thiophene-based materials can be combined with other substances like nanoparticles, nanofibers, and carbon nanotubes to create advanced biocomposites. mdpi.com These materials hold promise for applications in tissue engineering, drug delivery systems, and biosensors. mdpi.com The functional handles on this compound allow for covalent attachment to other components, enhancing the stability and performance of the composite material. mdpi.com

Table 1: Potential Applications of Functional Materials Derived from this compound

Material Class Potential Application Key Properties to Optimize
Conjugated Polymers Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) High charge carrier mobility, tunable bandgap, good solubility, thermal stability
Fused-Thiophene Systems Dye-Sensitized Solar Cells (DSSCs) Broad absorption spectra, high stability, appropriate HOMO/LUMO levels
Thiophene-based Macrocycles Organic Semiconductors Defined structure, strong π-π stacking, high charge transport
Organic Frameworks Battery Electrodes High theoretical capacity, structural stability, good electronic conductivity
Biocomposites Biosensors, Drug Delivery Biocompatibility, specific analyte recognition, controlled release kinetics

Integration with Artificial Intelligence and Machine Learning in Drug Discovery and Material Design

The convergence of synthetic chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new molecules. Thiophene derivatives are a rich area for applying these computational tools, and this compound provides a foundational scaffold for generating large virtual libraries.

Future interdisciplinary prospects include:

Virtual Screening for Drug Candidates: Machine learning models, in conjunction with quantitative structure–activity relationship (QSAR) studies, can be used to screen vast databases of virtual compounds derived from this compound. nih.govnih.gov This approach accelerates the identification of "hit" compounds with a high probability of activity against specific biological targets, such as those for leishmaniasis or cancer, saving significant time and resources in the early stages of drug discovery. nih.gov

Predictive Modeling for Material Properties: AI algorithms can be trained on existing data to predict the electronic and physical properties of novel thiophene-based polymers and materials. This allows for the in silico design of materials with desired characteristics, such as optimal bandgaps for solar cells or high charge mobility for transistors, before committing to synthetic efforts. researchgate.net

Retrosynthetic Analysis and Reaction Optimization: AI tools can assist chemists by proposing novel and efficient synthetic routes to complex target molecules starting from precursors like this compound. These platforms can analyze vast reaction databases to suggest optimal conditions, catalysts, and reagents, streamlining the synthetic process.

Design of Smart Materials and Responsive Systems Incorporating Thiophene Moieties

Smart materials, which can change their properties in response to external stimuli, represent a frontier in materials science. The inherent electronic conductivity and chemical versatility of polythiophenes make them ideal candidates for the active components in such systems.

Future research directions include:

Chemiresistive Sensors: Polymers derived from this compound can be designed to exhibit changes in electrical resistance upon exposure to specific chemical analytes. This forms the basis of chemiresistive sensors for environmental monitoring, industrial process control, and medical diagnostics.

Electrochromic Devices: Polythiophenes are known to change color upon oxidation and reduction. This electrochromic property can be harnessed in smart windows, displays, and camouflage materials. The substituents on the thiophene ring influence the color states and switching speeds, offering a pathway for tuning device performance.

Multi-Stimuli-Responsive Materials: By integrating thiophene units with other responsive moieties, materials can be created that react to multiple stimuli, such as light, temperature, and pH. researchgate.net For example, incorporating thiophenes into diarylethene-based molecular switches could lead to advanced photoresponsive systems. rsc.org These materials could find applications in data storage, molecular machines, and soft robotics.

Expanding Therapeutic Horizons through Advanced Derivative Synthesis and Target Identification

Thiophene is recognized as a "privileged pharmacophore" in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of diseases. nih.gov The this compound scaffold provides a starting point for the synthesis of novel derivatives with potential therapeutic activities. nih.govresearchgate.net

Future research will focus on:

Novel Anti-infective Agents: With the rise of multidrug-resistant bacteria, there is a pressing need for new antibiotics. dundee.ac.uk Thiophene derivatives have shown promise as antimicrobial agents. frontiersin.org Future work will involve synthesizing libraries of compounds based on the this compound core and screening them against resistant strains of bacteria like Acinetobacter baumannii and Escherichia coli. frontiersin.org Mechanism-of-action studies will be crucial to identify novel bacterial targets. frontiersin.org

Targeted Anticancer Therapies: Thiophene analogs have been reported to inhibit various signaling pathways involved in cancer. researchgate.net Research can be directed towards designing derivatives of this compound that selectively target specific cancer-related proteins, such as kinases or apoptosis modulators. nih.govnih.gov Furthermore, developing drug delivery systems, such as albumin nanoparticles, can help overcome issues of poor solubility and reduce the toxicity of potent thiophene-based anticancer agents. nih.gov

Anti-inflammatory Drug Discovery: Chronic inflammatory diseases pose a significant therapeutic challenge. Thiophene-based compounds, such as Tinoridine and Tiaprofenic acid, are known anti-inflammatory drugs. nih.gov Advanced synthesis can yield new derivatives designed as selective inhibitors of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov

Target Identification: A key challenge in drug discovery is identifying the biological target of a phenotypically active compound. Mode-of-action studies on novel, biologically active thiophene derivatives will be essential. For instance, recent studies identified QcrB, a subunit of the cytochrome bc1 complex, as the target for a series of morpholino-thiophene inhibitors of Mycobacterium tuberculosis. dundee.ac.ukacs.org Similar approaches can be applied to new derivatives to uncover novel therapeutic targets and mechanisms.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3-Chloro-2-methylthiophene derivatives?

  • Methodology :

  • Pd-catalyzed cross-coupling : Use Pd-PEPPSI-SIPr catalyst in THF at 60°C for 24 hours with TMPMgCl·LiCl as a base. This method achieved 87% yield for compound 10 (this compound derivatives) .
  • Nucleophilic substitution : React thiophene-2-carboxylic acid derivatives with chloroacetyl chloride in dichloromethane using triethylamine, followed by esterification with methanol .
    • Key Data :
  • Reaction efficiency: Up to 67–87% yields for derivatives like compound 10 .
  • Purity: >95% achieved via reverse-phase HPLC .

Q. What purification techniques are recommended for isolating this compound derivatives?

  • Methodology :

  • Reverse-phase HPLC : Use methanol-water gradients (30%→100%) for polar derivatives (e.g., compound 2, 67% yield) .
  • Recrystallization : Methanol recrystallization for crystalline derivatives (e.g., compound 24, melting point 191–194°C) .
    • Key Considerations :
  • Solvent selection impacts crystal formation and purity.
  • HPLC retention times correlate with substituent polarity .

Q. What spectroscopic benchmarks characterize this compound derivatives?

  • Methodology :

TechniqueCharacteristic DataExample CompoundReference
¹H NMR (400 MHz)δ 6.81–7.20 (aromatic protons)Compound 10
¹³C NMRδ 124.4–140.5 (thiophene carbons)Compound 10
HRMSm/z 651.1778 (C₃₄H₄⁵Cl₂S₄)Compound 10
IR2955 cm⁻¹ (C-H stretch), 1521 cm⁻¹ (C=C)Compound 24

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in cross-coupling reactions?

  • Methodology :

  • Catalyst screening : Compare Pd-PEPPSI-SIPr with other Pd catalysts (e.g., PEPPSI-IPr) to assess steric/electronic effects .
  • Solvent optimization : Test polar aprotic solvents (DMF, THF) and temperatures (40–80°C) to improve reaction kinetics .
  • Design of Experiments (DOE) : Use fractional factorial designs to identify critical parameters (e.g., molar ratios, reaction time) .
    • Case Study : THF at 60°C for 24 hours with 1M TMPMgCl·LiCl achieved 87% yield for compound 10 .

Q. How can computational methods assist in understanding reaction mechanisms?

  • Methodology :

  • Density Functional Theory (DFT) : Model transition states and electron density maps to predict regioselectivity in cross-coupling .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., THF vs. DCM) .
    • Application :
  • DFT studies on Pd-catalyzed reactions can clarify steric hindrance from substituents like tert-butyl groups .

Q. How to address contradictions in spectroscopic data during characterization?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex derivatives (e.g., compound 23) .
  • Cross-validation : Combine HRMS with elemental analysis to confirm molecular formulas .
    • Case Study : Discrepancies in ¹³C NMR shifts for compound 10 were resolved via HSQC, confirming carbon-proton correlations .

Q. What strategies enable regioselective functionalization of this compound?

  • Methodology :

  • Directing groups : Introduce sulfonyl or carbonyl groups to steer electrophilic substitution (e.g., compound 15’s sulfonamide formation) .
  • Protecting groups : Use tert-butyl or ester moieties to block reactive sites during multi-step synthesis .
    • Example : Chlorosulfonyl groups at position 5 direct nucleophilic attacks to position 3 in thiophene derivatives .

Q. How to evaluate biological activity of this compound derivatives?

  • Methodology :

  • Antibacterial assays : Determine minimum inhibitory concentrations (MIC) against Gram-positive/-negative strains (e.g., compound 23’s MIC = 2 µg/mL) .
  • Mechanistic studies : Use fluorescence quenching to assess DNA gyrase inhibition or membrane disruption .
    • Key Data :
  • Compound 23 showed 90% growth inhibition of S. aureus at 10 µM .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.